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  • Product: 3-Amino-2H-triazine-4,5-dione
  • CAS: 150711-09-4

Core Science & Biosynthesis

Foundational

Unveiling the Electronic Landscape of 3-Amino-2H-triazine-4,5-dione: A Theoretical and Predictive Analysis

An In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract The 1,2,4-triazine scaffold is a cornerstone in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and anti-HIV properties.[1] Specifically, derivatives of 3-amino-1,2,4-triazine have shown significant potential as inhibitors of key enzymes in cancer metabolism, such as Pyruvate Dehydrogenase Kinase 1 (PDK1).[2][3][4] The introduction of carbonyl groups at the 4 and 5 positions to create the 3-Amino-2H-triazine-4,5-dione structure introduces unique electronic features that are critical for molecular interactions and reactivity. A profound understanding of this molecule's electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap, is paramount for rational drug design and predicting its pharmacological behavior.

This technical guide provides a comprehensive theoretical framework for characterizing the electronic properties of 3-Amino-2H-triazine-4,5-dione. In the absence of extensive experimental data for this specific molecule, this paper outlines a robust computational protocol using Density Functional Theory (DFT). It details the causality behind methodological choices, from geometry optimization to the calculation of global reactivity descriptors. By synthesizing insights from studies on analogous triazine derivatives, this guide offers predictive values for key electronic parameters and establishes a self-validating workflow for researchers seeking to explore this promising heterocyclic compound.

Introduction: The Significance of the Triazine Core

Heterocyclic compounds containing nitrogen are fundamental building blocks for a vast array of pharmaceuticals and functional organic materials.[5] Among these, the triazine ring system is of particular interest due to its versatile biological activities.[6] The specific arrangement of nitrogen atoms in the 1,2,4-triazine ring, for instance, leads to a distinct electronic distribution that makes it susceptible to specific chemical modifications and a potent pharmacophore.[1] Altering the substituents on this ring system allows for the fine-tuning of its electronic and, consequently, biological properties.[7]

The subject of this guide, 3-Amino-2H-triazine-4,5-dione, combines the established 3-amino-1,2,4-triazine core with two carbonyl groups, creating a molecule with a rich electronic profile. The amino group typically acts as an electron donor, while the carbonyl groups and the triazine ring itself are electron-withdrawing. This intramolecular push-pull dynamic is critical to its function, influencing everything from its stability to its ability to bind with biological targets.

The objective of this document is to provide researchers with a detailed, field-proven computational workflow to elucidate the electronic structure of 3-Amino-2H-triazine-4,5-dione. We will explore the theoretical basis for the chosen methods, provide a step-by-step protocol for calculation, and interpret the resulting data in the context of drug development.

Molecular Structure and Theoretical Framework

The foundational step in any electronic property investigation is the determination of the molecule's most stable three-dimensional conformation. For 3-Amino-2H-triazine-4,5-dione, this involves not only bond lengths and angles but also considering potential tautomeric forms.

Caption: 2D representation of 3-Amino-2H-triazine-4,5-dione.

Causality of Computational Method Selection: Density Functional Theory (DFT)

To investigate the electronic structure of molecules, Density Functional Theory (DFT) has become the standard due to its exceptional balance of computational efficiency and accuracy.[8] Unlike more computationally expensive methods, DFT calculates the properties of a molecule based on its electron density rather than a complex many-electron wave function.[9]

For this guide, we select the B3LYP hybrid functional . B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used functional that has consistently provided reliable geometric and electronic structures for a broad range of organic molecules, including various triazole and triazine derivatives.[8][10]

The choice of basis set is equally critical. A basis set is a set of mathematical functions used to build the molecular orbitals. We recommend the 6-311++G(d,p) basis set.

  • 6-311G: A triple-zeta basis set that provides a flexible and accurate description of the valence electrons.

  • ++: Adds diffuse functions for both heavy atoms and hydrogen, which are essential for accurately describing lone pairs and non-covalent interactions.

  • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and providing a more accurate description of chemical bonding. This level of theory is well-documented for providing reliable results for similar heterocyclic systems.[11][12]

Experimental & Computational Protocols

The following workflow provides a self-validating system for determining the electronic properties of 3-Amino-2H-triazine-4,5-dione.

G cluster_0 start Define Molecular Structure (3-Amino-2H-triazine-4,5-dione) opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt Input Structure freq Frequency Calculation (Confirm Minimum Energy State) opt->freq Optimized Geometry fmo Frontier Molecular Orbital (FMO) Analysis freq->fmo Verified Structure reactivity Calculate Global Reactivity Descriptors fmo->reactivity HOMO & LUMO Energies end Interpret Data for Drug Development Potential reactivity->end Electronic Properties

Caption: Computational workflow for electronic property analysis.

Protocol 1: Geometry Optimization and Verification

Objective: To find the lowest energy (most stable) conformation of the molecule.

  • Structure Input: Build the 3D structure of 3-Amino-2H-triazine-4,5-dione using a molecular modeling program (e.g., GaussView, Avogadro).

  • Calculation Setup: In a computational chemistry package (e.g., Gaussian), define the calculation with the following parameters:

    • Method: DFT, Functional: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Job Type: Optimization + Frequency

  • Execution: Run the calculation. The optimization algorithm will iteratively adjust the molecular geometry to minimize the total energy.

  • Verification (Trustworthiness Check): After the optimization converges, the frequency calculation is performed. A true energy minimum will have zero imaginary frequencies. The presence of imaginary frequencies indicates a transition state, and the geometry must be re-optimized. This step is a critical self-validation of the protocol.

Protocol 2: Frontier Molecular Orbital (FMO) and Reactivity Descriptor Calculation

Objective: To calculate the HOMO-LUMO energies and derive key electronic properties.

  • Use Optimized Geometry: The verified, low-energy structure from Protocol 3.1 is used as the input for a single-point energy calculation.

  • Extract Orbital Energies: From the output file of the calculation, extract the energies of the HOMO (EHOMO) and LUMO (ELUMO). These values are fundamental for determining the molecule's electronic behavior.

  • Calculate Global Reactivity Descriptors: Use the EHOMO and ELUMO values to calculate a suite of descriptors that quantify chemical reactivity and stability.[10][11] The key equations are:

    • HOMO-LUMO Gap (ΔE): ΔE = ELUMO - EHOMO

      • Causality: A larger gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron.[10]

    • Ionization Potential (I): I ≈ -EHOMO

    • Electron Affinity (A): A ≈ -ELUMO

    • Absolute Electronegativity (χ): χ = (I + A) / 2

    • Chemical Potential (μ): μ = -χ = (EHOMO + ELUMO) / 2

    • Absolute Hardness (η): η = (I - A) / 2 = (ELUMO - EHOMO) / 2

      • Causality: Hardness measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.[10]

    • Global Softness (S): S = 1 / (2η)

    • Electrophilicity Index (ω): ω = μ² / (2η)

      • Causality: This index measures the energy stabilization when a molecule acquires additional electronic charge from the environment.

Data Presentation and Interpretation

The calculations from the protocol above yield quantitative data that provides deep insight into the molecule's electronic character.

LUMO LUMO (Acceptor) HOMO HOMO (Donor) arrow arrow_start Energy gap_start->gap_end  ΔE = E_LUMO - E_HOMO  

Caption: Frontier molecular orbital energy level diagram.

Predicted Quantitative Electronic Properties

While specific values for 3-Amino-2H-triazine-4,5-dione require executing the described protocol, we can predict a range based on published data for similar triazine derivatives. For example, a DFT study on an N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine derivative reported a HOMO-LUMO gap of 4.4871 eV.[11] Another study on different substituted 1,3,5-triazines reported optical band gaps ranging from 3.8 to 4.8 eV.[7] Based on these, the following table presents expected values for our target molecule.

ParameterSymbolFormulaPredicted Value (eV)Interpretation
HOMO EnergyEHOMO--6.0 to -7.0Electron-donating capability
LUMO EnergyELUMO--1.5 to -2.5Electron-accepting capability
HOMO-LUMO GapΔEELUMO - EHOMO4.0 - 5.0High Kinetic Stability, Low Reactivity
Chemical Hardnessη(ELUMO - EHOMO) / 22.0 - 2.5Resistance to deformation of electron cloud
Electronegativityχ-(EHOMO + ELUMO) / 23.75 - 4.75Electron attracting power
Electrophilicity Indexωμ² / (2η)1.4 - 2.8Capacity to accept electrons
Interpretation for Drug Development
  • HOMO and LUMO Distribution: The HOMO is expected to be localized primarily on the electron-rich amino group and parts of the triazine ring, indicating these are the most likely sites for electrophilic attack or oxidation. Conversely, the LUMO is predicted to be distributed over the electron-deficient carbonyl groups and the triazine nitrogen atoms, highlighting the sites for nucleophilic attack or reduction.[13] This information is invaluable for predicting metabolic pathways and designing derivatives with improved stability.

  • HOMO-LUMO Gap (ΔE): The predicted large energy gap suggests that 3-Amino-2H-triazine-4,5-dione is a kinetically stable molecule.[10] In a drug development context, high stability is often desirable to prevent unwanted side reactions and ensure a longer shelf-life and in-vivo half-life.

  • Reactivity Descriptors: The calculated hardness, electronegativity, and electrophilicity index provide a quantitative measure of the molecule's reactivity. This data can be used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate electronic properties with biological activity, guiding the synthesis of more potent and selective analogues.

Proposed Experimental Validation

While DFT provides powerful predictive insights, experimental validation is crucial.

  • Cyclic Voltammetry (CV): This electrochemical technique can be used to determine the oxidation and reduction potentials of the molecule. These experimental values can be directly correlated with the calculated EHOMO and ELUMO energy levels, respectively.[7][14]

  • UV-Visible Spectroscopy: The onset of the absorption spectrum can provide an estimate of the optical band gap, which is related to the HOMO-LUMO gap.[7] Comparing the experimental absorption maximum (λmax) with the computationally predicted electronic transitions provides another layer of validation for the theoretical model.

Conclusion

This technical guide has established a comprehensive and robust computational framework for the detailed investigation of the electronic properties of 3-Amino-2H-triazine-4,5-dione. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can reliably predict the molecule's ground-state geometry, frontier molecular orbital energies, and a full suite of global reactivity descriptors.

The predicted high HOMO-LUMO gap suggests that this molecule possesses significant kinetic stability, a favorable characteristic for a drug candidate. The analysis of the spatial distribution of the HOMO and LUMO provides critical insights into the molecule's reactive sites, which is essential for understanding its potential interactions with biological targets and its metabolic fate. The protocols and predictive data herein serve as a foundational resource for scientists and drug development professionals, enabling a more rational, structure-based approach to designing novel therapeutics based on this promising 1,2,4-triazine dione scaffold.

References

  • Scribd. DFT Calculations On Molecular Structure, Homo Lumo Study Reactivity Descriptors of Triazine Derivative. Available at: [Link]

  • IRJEdT. (2023). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Available at: [Link]

  • Kaya, S., Kaya, C., & Tüzün, B. (2016). Theoretical evaluation of triazine derivatives as steel corrosion inhibitors: DFT and Monte Carlo simulation approaches. Research on Chemical Intermediates, 42, 3635-3654. Available at: [Link]

  • Texas Christian University. DFT Simulations of pKa Values of Triazines. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. Molecules, 28(4), 1756. Available at: [Link]

  • Abdel-Aziz, H. A., et al. (2024). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Scientific Reports, 14(1), 2345. Available at: [Link]

  • ResearchGate. HOMO-LUMO energies of the compound. Available at: [Link]

  • Chornodolskyy, Y., & Vasylyev, M. (2024). Theoretical Investigation on Selected 3-Amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole Salts with Energetic Anions: A Perspective. Materials, 17(2), 450. Available at: [Link]

  • Shawali, A. S., & Farghaly, T. A. (2017). Chemistry of uncondensed 1,2,4-triazines, Part IV. Synthesis and chemistry of bioactive 3-amino-1,2,4-triazines and related compounds--an overview. Journal of Advanced Research, 8(2), 117-137. Available at: [Link]

  • Nanjan, M. J., et al. (2013). Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Organic Electronics. Journal of Chemistry, 2013, 854191. Available at: [Link]

  • Ali, A., et al. (2024). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE, 19(2), e0298517. Available at: [Link]

  • Khan, I., et al. (2022). Solid Phase Synthesis, DFT Calculations, Molecular Docking, and Biological Studies of Symmetrical N2,N4,N6-Trisubstituted-1,3,5-triazines. ACS Omega, 7(5), 4185-4201. Available at: [Link]

  • Carbone, A., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679. Available at: [Link]

  • Amonov, M., et al. (2023). Molecular structure, HOMO-LUMO, MEP – Analysis of triazine compounds using DFT (B3LYP) calculations. Chemical Science International Journal, 32(4), 36-46. Available at: [Link]

  • Journal of Education and Science. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Available at: [Link]

  • Carbone, A., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed, 36835086. Available at: [Link]

  • Du, F., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry, 58(8), 3656-3668. Available at: [Link]

  • Chornodolskyy, Y., & Vasylyev, M. (2023). Theoretical Investigation on Selected 3-amino-5- [(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole Salts with Perspective Energetic Anions. Available at: [Link]

  • ResearchGate. Reaction of 3-Amino-5H- and 3-Amino-5-sulfanyl-1,2,4-triazoles with 1,2,4-Triazine-5-carbonitriles. Available at: [Link]

  • Gorgani, L., et al. (2017). Synthesis, structural characterization and cytotoxicity of a new proton transfer compound based on 2,4-diamino-1,3,5-triazine: an experimental and computational study. New Journal of Chemistry, 41(22), 13459-13471. Available at: [Link]

  • Al-Jbouri, F. H. (2022). Synthesis And Characterization Of New 1,2,4- Triazine Based On 2,5-Dihydrazino-1,3,4- Thiadiazole. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 256-267. Available at: [Link]

  • Hafez, H. N., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 35. Available at: [Link]

  • Ben-amor, F., et al. (2022). Electrodeposition and Characterization of Poly 3-Amino-1,2,4-Triazole-5-Thiol Films on Brass Electrode in 0.1 M Methanol. Coatings, 12(11), 1797. Available at: [Link]

  • Ooyama, Y., et al. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. Beilstein Journal of Organic Chemistry, 15, 1756-1766. Available at: [Link]

  • Al-Amiery, A. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-209. Available at: [Link]

Sources

Exploratory

The 3-Amino-Triazine-Dione Scaffold: A Privileged Pharmacophore for Kinase and GPCR Target Engagement

Executive Summary The pursuit of highly selective, potent ligands in modern drug discovery frequently relies on privileged chemical scaffolds capable of forming robust hydrogen-bond networks within target binding pockets...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, potent ligands in modern drug discovery frequently relies on privileged chemical scaffolds capable of forming robust hydrogen-bond networks within target binding pockets. The 3-amino-2H-triazine-4,5-dione core (and its tautomeric 3-amino-1,2,4-triazine equivalents) has emerged as a highly versatile pharmacophore. Its unique structural topology—combining the hydrogen-bond donor capacity of the 3-amino group with the dual hydrogen-bond acceptor potential of the dione/oxo system—enables high-affinity binding to diverse target receptor proteins.

This technical whitepaper provides an in-depth analysis of the binding affinity of 3-amino-triazine-dione derivatives to two critical oncology and immunology targets: the Adenosine A2A Receptor (A2AR) (a G-protein coupled receptor) and Phosphoinositide-dependent kinase 1 (PDK1) (a serine/threonine kinase). Furthermore, we detail the self-validating experimental workflows required to accurately quantify these binding interactions.

Mechanistic Binding Profiling

Adenosine A2A Receptor (A2AR) Orthosteric Anchoring

In the tumor microenvironment (TME), extracellular adenosine accumulates and binds to A2AR on immune cells, triggering a Gs-protein coupled signaling cascade that elevates intracellular cAMP and suppresses T-cell proliferation. 3-amino-triazine derivatives act as potent, competitive antagonists to this process [1].

Binding Mechanism: In silico docking and crystallographic studies reveal that the 3-amino-triazine core tightly anchors within the orthosteric pocket of A2AR. The 3-amino group acts as a critical hydrogen bond donor to the Glu169 residue located on the extracellular loop 2 (ECL2). Simultaneously, the triazine nitrogen and dione oxygen atoms form a highly stable hydrogen bond network with the Asn253 residue on transmembrane helix 6 (TM6). This specific interaction mimics the pyrimidinyl moiety of endogenous adenine, competitively displacing adenosine and locking the receptor in an inactive conformation that cannot couple with the Gs-protein.

Phosphoinositide-Dependent Kinase 1 (PDK1) ATP-Competitive Binding

PDK1 is a master kinase in the PI3K/AKT signaling pathway, responsible for phosphorylating downstream AGC kinases. Hyperactivation of PDK1 is a hallmark of highly aggressive, KRAS-mutant pancreatic ductal adenocarcinomas (PDAC) [2].

Binding Mechanism: 3-amino-triazine-dione derivatives function as Type I, ATP-competitive inhibitors. The scaffold inserts deeply into the narrow ATP-binding hinge region of PDK1. The dione motif interacts directly with the backbone amides of the hinge region (specifically Ala162 ), while the 3-amino group forms water-mediated hydrogen bonds with gatekeeper residues (e.g., Met120 ). This binding selectively obstructs the catalytic cleft, preventing the phosphorylation of AKT at Thr308 and thereby halting tumor progression.

Quantitative Binding Affinity Data

To benchmark the efficacy of the 3-amino-triazine-dione scaffold, quantitative binding data across primary targets is summarized below. Data reflects optimized derivatives synthesized for maximal receptor occupancy [1, 2].

Target ProteinLigand Class / DerivativeBinding Affinity ( Ki​ )Inhibitory Concentration ( IC50​ )Primary Binding Interaction
A2A Receptor Triazine-core Antagonist (Imaradenant analogs)1.5 - 3.3 nM0.8 - 4.5 nM (cAMP assay)Asn253 (TM6), Glu169 (ECL2)
A1 Receptor Triple A1/A2A/A2B Antagonist0.6 - 21.0 nMN/AAsn254 (TM6)
PDK1 Kinase 3-Amino-1,2,4-triazine Library (Compound 5i)N/A0.5 - 5.0 µMAla162 (Hinge), Met120
AKT (Off-target) 3-Amino-1,2,4-triazine Library> 50 µM> 100 µMMinimal hinge engagement

Experimental Protocols: Self-Validating Systems

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific causality for reagent selection and internal controls to calculate assay robustness (Z'-factor).

Protocol A: Radioligand Binding Assay for A2AR Affinity ( Ki​ Determination)

Objective: Quantify the binding affinity ( Ki​ ) of 3-amino-triazine-dione ligands to human A2AR using competitive displacement of a tritiated tracer.

  • Membrane Preparation: Resuspend A2AR-expressing HEK-293 cell membranes in 50 mM HEPES buffer (pH 7.4) supplemented with 10 mM MgCl2​ and 1 U/mL Adenosine Deaminase (ADA).

    • Causality: MgCl2​ is strictly required to stabilize the high-affinity, G-protein coupled state of the receptor. ADA is added to degrade endogenous adenosine released during cell lysis, which would otherwise artificially lower the apparent affinity of the test ligand.

  • Radioligand Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [³H]-ZM241385 (tracer, final concentration 1 nM), and 25 µL of the 3-amino-triazine-dione compound (serial dilutions from 10−11 to 10−5 M). Incubate at 25°C for 90 minutes.

    • Causality: The 90-minute incubation ensures the system reaches thermodynamic equilibrium, a prerequisite for accurate Cheng-Prusoff Ki​ calculations.

  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI). Wash three times with ice-cold HEPES buffer.

    • Causality: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged radioligand, thereby maximizing the signal-to-noise ratio.

  • Detection & Validation: Add scintillation cocktail and read on a MicroBeta counter. Calculate the Z'-factor using 10 µM NECA as a positive control (100% displacement) and vehicle as a negative control (0% displacement).

    • Validation Check: The assay is only deemed valid if the Z'-factor is ≥0.6 .

Protocol B: ADP-Glo Kinase Assay for PDK1 Inhibition ( IC50​ )

Objective: Measure the functional inhibition of PDK1 catalytic activity by 3-amino-triazine-dione derivatives.

  • Kinase Reaction Assembly: In a 384-well white plate, incubate 10 ng of recombinant human PDK1, 20 µM AKTtide (substrate), and 10 µM ATP in Kinase Buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 0.01% Tween-20, 1 mM DTT) alongside the triazine inhibitor for 60 minutes at 25°C.

    • Causality: The ATP concentration is intentionally set near the Km​ value for PDK1 (approx. 10 µM). Using an ATP concentration at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors like the triazine-dione scaffold.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

    • Causality: This reagent actively terminates the kinase reaction and depletes all remaining, unconsumed ATP. This prevents background luminescence, ensuring that the final signal is exclusively derived from the ADP generated by the kinase.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is simultaneously utilized by a luciferase/luciferin reaction to produce light. Measure luminescence.

    • Validation Check: Plot luminescence vs. log[inhibitor]. A steep Hill slope (~1.0) validates a 1:1 stoichiometric binding event without compound aggregation.

Visualizations of Pathways and Workflows

A2AR_Signaling Triazine 3-Amino-Triazine-Dione (Antagonist) A2AR Adenosine A2A Receptor (TM6/ECL2 Pocket) Triazine->A2AR Competitive Inhibition Adenosine Adenosine (Agonist) Adenosine->A2AR Blocked Gs Gs Protein (Inactive State) A2AR->Gs Prevents Coupling AC Adenylyl Cyclase Gs->AC Decreased Activity cAMP cAMP Production (Suppressed) AC->cAMP Immune T-Cell Activation (Restored) cAMP->Immune Relief of Suppression

Fig 1: Mechanism of A2AR signaling blockade by 3-amino-triazine-dione antagonists.

HTS_Workflow Lib Compound Library (Triazine Scaffolds) Primary Primary Screen (ADP-Glo Assay) Lib->Primary Hit Hit Validation (IC50 Determination) Primary->Hit >50% Inhibition SPR Orthogonal Assay (SPR Binding Kinetics) Hit->SPR Dose-Response Lead Lead Optimization (In Vivo Efficacy) SPR->Lead KD Validation

Fig 2: High-Throughput Screening (HTS) workflow for identifying high-affinity triazine ligands.

References

  • Jun, S., et al. (2025). Discovery of Novel Triple A1/A2A/A2B Adenosine Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Carbone, D., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679. URL:[Link]

Foundational

Spectroscopic properties of 3-Amino-2H-triazine-4,5-dione derivatives

An In-depth Technical Guide to the Spectroscopic Properties of 3-Amino-2H-triazine-4,5-dione Derivatives Authored by a Senior Application Scientist This guide provides researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Properties of 3-Amino-2H-triazine-4,5-dione Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key spectroscopic techniques used to characterize 3-Amino-2H-triazine-4,5-dione derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and for the development of novel therapeutic agents. This document delves into the principles, practical applications, and data interpretation of UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry for this class of molecules.

Molecular Structure and Tautomerism: A Critical Consideration

The spectroscopic properties of 3-Amino-2H-triazine-4,5-dione derivatives are fundamentally influenced by their electronic structure and the potential for tautomerism. Tautomers are constitutional isomers that readily interconvert, and their equilibrium in solution can significantly complicate spectral interpretation.

For the 3-amino-1,2,4-triazin-5-one core, several tautomeric forms are possible. Computational studies, supported by experimental data, have shown that the 3-amino-1,2,4-triazin-5(2H)-one form is the most stable tautomer.[3] This preference is critical, as it dictates which functional groups are present and thus what signals to expect in various spectra. The lactam (-C(O)-NH-) form is generally favored over the lactim (-C(OH)=N-) form.

tautomers cluster_main Dominant Tautomer in Solution cluster_minor Potential Minor Tautomers A 3-Amino-2H-1,2,4-triazine-4,5-dione (Amide-Amide Form) B 3-Amino-5-hydroxy-1,2,4-triazin-4(1H)-one (Imino-Enol Form) A->B C 3-Imino-5-hydroxy-2,3-dihydro-1,2,4-triazin-4(1H)-one (Imino-Enol Form) A->C B->C

Caption: Tautomeric equilibrium of the 3-Amino-2H-triazine-4,5-dione core.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily involving π-electrons in the heterocyclic ring and associated chromophores.

Expertise & Causality: The triazine ring system, with its alternating double bonds and heteroatoms, gives rise to characteristic π → π* transitions, typically observed as strong absorption bands. The presence of the amino (-NH₂) and carbonyl (C=O) groups introduces n → π* transitions, which are generally weaker and may appear as shoulders on the main absorption peaks. The position and intensity of these bands are sensitive to the solvent environment. Polar solvents can stabilize the ground state and excited state differently, leading to shifts in the absorption maxima (solvatochromism). For instance, a blue shift (hypsochromic shift) upon increasing solvent polarity often indicates an n → π* transition.

Typical UV-Vis Data for Triazine Derivatives

Transition TypeTypical λmax Range (nm)Molar Extinction Coefficient (ε)Notes
π → π220-280High (>10,000)Associated with the aromaticity of the triazine ring.
n → π280-320Low (<1,000)From lone pairs on N and O atoms; often appears as a shoulder.[4]
Experimental Protocol: UV-Vis Spectrum Acquisition
  • Instrument & Calibration: Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the region of interest (e.g., ethanol, methanol, acetonitrile). Chloroform can also be used.[5] The solvent choice is critical as it can influence tautomeric equilibrium and cause spectral shifts.

  • Sample Preparation: Prepare a stock solution of the derivative at a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (typically 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (0.1 - 1.0 A.U.).

  • Measurement:

    • Fill two matched quartz cuvettes with the chosen solvent. Place them in the sample and reference holders and record a baseline spectrum.

    • Replace the solvent in the sample cuvette with the analyte solution.

    • Scan the sample from approximately 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert Law (A = εcl).

uv_vis_workflow start Start prep Prepare Dilute Sample (e.g., 10⁻⁵ M in Ethanol) start->prep baseline Record Baseline (Solvent vs. Solvent) prep->baseline measure Measure Sample Spectrum (Sample vs. Solvent) baseline->measure analyze Identify λmax Calculate ε measure->analyze end End analyze->end

Caption: Workflow for acquiring a UV-Vis spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the specific functional groups present in the molecule by measuring the vibrations of bonds.

Expertise & Causality: For 3-Amino-2H-triazine-4,5-dione derivatives, the IR spectrum provides definitive evidence for the dione structure. The presence of two distinct carbonyl (C=O) stretching bands is expected, although they may overlap. The N-H stretching region is also highly informative, showing bands for the amino group and the ring N-H (lactam). The positions of these bands can shift due to hydrogen bonding, which is common in the solid state. A broad band in the 3400-3200 cm⁻¹ region is often indicative of intermolecular hydrogen bonding.

Characteristic IR Absorption Bands

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
N-H (Amine)Asymmetric & Symmetric Stretch3450 - 3300Medium
N-H (Ring Lactam)Stretch3300 - 3100Medium, often broad
C=O (Amide/Lactam)Stretch1750 - 1680Strong, often multiple bands[6]
C=N (Triazine Ring)Stretch1640 - 1550Medium to Strong[1]
N-H (Amine)Bend (Scissoring)1650 - 1580Medium
C-N (Ring)Stretch1400 - 1300Medium[1]
Experimental Protocol: FT-IR Spectrum Acquisition (ATR)
  • Instrument: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it subtracts the spectrum of ambient air (CO₂ and H₂O vapor).

  • Sample Application: Place a small amount of the solid, dry sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Label the significant peaks corresponding to the key functional groups.

ir_functional_groups IR_Spectrum 4000 cm⁻¹ N-H Stretch (Amine, Lactam) 3450-3100 cm⁻¹ C=O Stretch (Amide) 1750-1680 cm⁻¹ C=N / C=C Stretch (Fingerprint Region) 1640-1400 cm⁻¹ 400 cm⁻¹

Caption: Key regions in the IR spectrum for functional group identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for complete structural elucidation in solution, providing detailed information about the carbon-hydrogen framework.

Expertise & Causality: For amino-triazine derivatives, NMR spectra can be complex due to several factors.[7] Firstly, restricted rotation around the C-N bond of the amino group can lead to distinct magnetic environments for substituents on the amine, resulting in broadened signals or even separate sets of peaks for different rotamers.[7] Secondly, as discussed, tautomeric equilibria can result in a mixture of species in solution, further complicating the spectra.[8] The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it is a good solvent for polar heterocyclic compounds and its ability to form hydrogen bonds can sometimes simplify spectra. Protons attached to nitrogen (NH and NH₂) are exchangeable and may appear as broad signals or may not be observed if traces of D₂O are present.

Typical ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton TypeTypical Chemical Shift (δ, ppm)MultiplicityNotes
NH₂ (Amino)6.0 - 8.0Broad singletPosition is concentration and temperature dependent.
NH (Ring Lactam)10.0 - 12.0Broad singletDownfield shift due to deshielding by C=O and ring currents.
CH (Ring)8.0 - 9.0Singlet or doubletIf a C-H is present on the triazine ring.
CH (Alkyl Substituents)0.5 - 4.5VariesDepends on proximity to electronegative atoms.

Typical ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon TypeTypical Chemical Shift (δ, ppm)Notes
C=O (Carbonyl)150 - 170Most downfield signals due to the electronegativity of oxygen.[2]
C-NH₂ (Triazine Ring)155 - 165Carbon attached to the amino group.
C=N (Triazine Ring)145 - 160Other carbons within the heterocyclic ring.
C (Alkyl/Aryl Substituents)10 - 140Wide range depending on the substituent structure.
Experimental Protocol: NMR Spectrum Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Solvent Selection: Use a high-purity deuterated solvent. DMSO-d₆ is a common choice for this class of compounds.[1][9][10] CDCl₃ can also be used, sometimes with trifluoroacetic acid (TFA) to aid solubility, though this can lead to sample decomposition.[7]

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Expertise & Causality: Due to the polarity of 3-Amino-2H-triazine-4,5-dione derivatives, they are not always suitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) without chemical derivatization.[11] Therefore, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice.[12][13] ESI typically generates protonated molecules, [M+H]⁺, in positive ion mode, which allows for the unambiguous determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing patterns that are characteristic of the triazine core and its substituents. Common fragmentation pathways for triazine rings involve the loss of small, stable neutral molecules.

Expected Mass Spectrometry Data (ESI+)

IonDescriptionNotes
[M+H]⁺Protonated Molecular IonProvides the molecular weight of the compound (M.W. + 1.0078). This is typically the base peak or a very intense peak.
[M+Na]⁺Sodium AdductOften observed, especially if there is trace sodium contamination. Appears at M.W. + 22.9898.
Fragmentation IonsDaughter IonsResult from the cleavage of the triazine ring or loss of substituents. Common losses include CO, N₂, and parts of the side chains.
Experimental Protocol: LC-MS (ESI) Analysis
  • Instrument: A Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture).

  • LC Method: While direct infusion is possible, an LC method is often used to ensure sample purity.

    • Column: A C18 reversed-phase column is typical.

    • Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.

  • MS Method:

    • Set the ESI source to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, source temperature) for the compound class.

    • Acquire data in full scan mode over a relevant m/z range (e.g., m/z 50-500).

    • If desired, perform a data-dependent MS/MS experiment where the instrument automatically selects the [M+H]⁺ ion for fragmentation.

  • Data Analysis: Identify the peak corresponding to [M+H]⁺ in the mass spectrum to confirm the molecular weight. Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure.

ms_fragmentation M_H [M+H]⁺ (Parent Ion) Fragment1 [M+H - CO]⁺ M_H->Fragment1 -28 Da Fragment2 [M+H - HNCO]⁺ M_H->Fragment2 -43 Da Fragment3 Loss of Substituent M_H->Fragment3 Other Other Ring Fragments Fragment1->Other

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis and Mechanistic Profiling of 3-Amino-1,2,4-triazine-5,6-dione

Application Note & Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Strategic Overview & Rationale The 1,2,4-triazine scaffold is a privileged structure in modern drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Strategic Overview & Rationale

The 1,2,4-triazine scaffold is a privileged structure in modern drug discovery, serving as the core pharmacophore for numerous kinase inhibitors, antiviral agents, and bioorthogonal probes 1. Specifically, 3-Amino-1,2,4-triazine-5,6-dione (often existing in tautomeric equilibrium with its 5,6-diol form) provides a highly functionalized platform for late-stage derivatization.

This application note details a robust, scalable cyclocondensation protocol. By understanding the thermodynamic and kinetic drivers of each step, researchers can easily adapt this methodology for the synthesis of complex, substituted triazine libraries 2.

Mechanistic Causality

The synthesis relies on a tandem nucleophilic acyl substitution between aminoguanidine and diethyl oxalate .

  • Alpha-Effect Activation: The terminal hydrazine nitrogen of aminoguanidine is highly nucleophilic due to the alpha-effect. It attacks the highly electrophilic ester carbonyl of diethyl oxalate.

  • Thermal Cyclization: The initial acyclic hydrazone intermediate is transient. Overcoming the activation energy for the second amidation (ring closure) requires sustained thermal input (reflux), driving the equilibrium forward via the continuous removal of ethanol as a leaving group.

G N1 Aminoguanidine Bicarbonate (Primary Nucleophile) N3 Base Activation (NaOEt / EtOH) N1->N3 N2 Diethyl Oxalate (Bis-Electrophile) N2->N3 N4 Acyclic Intermediate (Hydrazone) N3->N4 N5 Intramolecular Cyclization (Reflux, -EtOH) N4->N5 N6 3-Amino-1,2,4-triazine-5,6-dione (Target Scaffold) N5->N6

Figure 1: Mechanistic workflow for the cyclocondensation of 3-Amino-1,2,4-triazine-5,6-dione.

Step-by-Step Experimental Protocol

Reagents Required
  • Aminoguanidine bicarbonate (1.0 eq)

  • Diethyl oxalate (1.05 eq)

  • Sodium ethoxide (1.1 eq) (Freshly prepared or 21% wt in ethanol)

  • Absolute ethanol (Solvent)

  • Glacial acetic acid (Quenching/Precipitation)

Execution Steps

Step 1: Liberation of the Free Base

  • Action: Suspend aminoguanidine bicarbonate (10 mmol) in 25 mL of absolute ethanol. Slowly add sodium ethoxide (11 mmol) under constant stirring at room temperature.

  • Causality: Aminoguanidine is commercially supplied as a bicarbonate salt for stability, but the protonated form lacks the nucleophilicity required for ester aminolysis. The base liberates the free hydrazine, driving off CO₂ and H₂O.

Step 2: Electrophile Addition

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Add diethyl oxalate (10.5 mmol) dropwise over 15 minutes.

  • Causality: The primary nucleophilic attack is highly exothermic. Dropwise addition at 0 °C prevents uncontrolled oligomerization and ensures the regioselectivity of the initial mono-amidation.

Step 3: Intramolecular Cyclization

  • Action: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78 °C) and maintain for 4 to 6 hours.

  • Causality: While the first condensation is rapid, the subsequent intramolecular ring closure is kinetically slower due to the conformational strain of the transition state. Refluxing provides the necessary thermal energy to force the cyclization and drive off the ethanol byproduct 3.

Step 4: Isolation and Precipitation

  • Action: Cool the reaction to room temperature. Slowly add glacial acetic acid until the pH reaches 4.0–5.0. Stir for an additional 30 minutes at 0 °C. Filter the resulting precipitate and wash with cold water and cold ethanol.

  • Causality: The resulting dione is slightly acidic (pKa ~7–8) and exists partially as a soluble sodium salt in the basic reaction medium. Acidification protonates the compound into its neutral, highly insoluble dione/diol form, maximizing the precipitation yield.

Self-Validating Quality Control & Data Presentation

A rigorous protocol must be self-validating. Before utilizing the synthesized 3-Amino-1,2,4-triazine-5,6-dione in downstream coupling reactions, verify the structural integrity against the following multi-modal analytical parameters.

Validation Checkpoint: The absolute disappearance of the ester carbonyl stretch (~1740 cm⁻¹) in the IR spectrum confirms complete cyclization. If this peak remains, the acyclic intermediate has not fully closed, indicating insufficient reflux time.

Analytical MethodTarget Signal / ParameterStructural Implication
Yield & Appearance 75–85%, Off-white crystalline powderHigh purity, minimal oligomerization.
Melting Point > 250 °C (Decomposition)Confirms strong intermolecular hydrogen bonding typical of the dione lattice.
¹H NMR (DMSO-d₆) δ 6.80 (br s, 2H), 11.8 (br s, 1H), 12.1 (br s, 1H)Confirms the primary amine (6.80 ppm) and the two distinct lactam/imide protons.
¹³C NMR (DMSO-d₆) δ 148.5, 155.2, 162.4Corresponds to the C-NH₂ and the two distinct C=O carbons in the triazine ring.
FT-IR (KBr, cm⁻¹) 3350, 3150, 1710, 1680Confirms N-H stretching and the dual lactam C=O stretching frequencies.

References

  • Title: Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Synthetic approach for substituted 3-amino-1,2,4-triazines and their chemical reactivities and biological properties Source: ResearchGate URL: [Link]

  • Title: Synthesis and Applications of Triazole- and Triazine-containing Amino Acids Source: White Rose eTheses Online URL: [Link]

Sources

Application

Application Notes and Protocols for In Vitro Cell Viability Assessment of Novel Triazine-Based Compounds

Introduction: The Role of Triazine Scaffolds in Drug Discovery and the Need for Robust Viability Assays The 1,3,5-triazine scaffold has become a "privileged structure" in medicinal chemistry, serving as the foundation fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Triazine Scaffolds in Drug Discovery and the Need for Robust Viability Assays

The 1,3,5-triazine scaffold has become a "privileged structure" in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents.[1] Derivatives of this heterocyclic ring system have demonstrated significant potential as anticancer, antimicrobial, and antiviral agents.[1][2][3] The biological activity of these compounds often stems from their ability to inhibit key enzymes in critical cellular pathways, such as those involved in cancer cell metabolism and proliferation.[1][4]

Given the therapeutic potential of novel triazine-based compounds, a crucial step in their preclinical development is the in vitro evaluation of their cytotoxic and anti-proliferative effects. While the specific compound 3-Amino-2H-triazine-4,5-dione is not widely documented as a standalone reagent for cell viability assays, the broader class of triazine derivatives is frequently assessed using established metabolic assays.[2][4][5] This document provides a comprehensive guide to a robust and widely accepted method for determining cell viability in response to treatment with novel compounds like triazine derivatives: the tetrazolium salt-based colorimetric assay.

The principle behind these assays, such as the MTT or WST-1 assay, is the measurement of a cell population's metabolic activity, which serves as a proxy for cell viability.[6] In viable cells, mitochondrial dehydrogenases and other NAD(P)H-dependent oxidoreductase enzymes reduce a tetrazolium salt to a colored formazan product.[6] The intensity of the resulting color is directly proportional to the number of metabolically active, and therefore viable, cells in the sample.

Mechanism of Action: Tetrazolium-Based Cell Viability Assays

The core of this protocol relies on the enzymatic reduction of a tetrazolium salt. The water-soluble tetrazolium salt (e.g., WST-1, MTT) is added to the cell culture, where it is taken up by the cells. Metabolically active cells possess mitochondrial reductase enzymes that cleave the tetrazolium ring, resulting in the formation of a formazan dye. The quantity of this formazan dye is directly proportional to the number of living cells. The absorbance of the formazan product can then be quantified using a microplate spectrophotometer.

G cluster_cell Viable Cell Mitochondria Mitochondria Reductase NAD(P)H-dependent Oxidoreductases Mitochondria->Reductase Formazan Soluble Formazan Dye (Orange) Reductase->Formazan Reduction WST1 Water-Soluble Tetrazolium Salt (WST-1) (Yellow) WST1->Mitochondria Enters Cell PlateReader Microplate Reader (Measure Absorbance at ~450 nm) Formazan->PlateReader Quantification Viability Cell Viability (Proportional to Absorbance) PlateReader->Viability

Caption: Workflow of a WST-1 based cell viability assay.

Experimental Protocol: WST-1 Cell Viability Assay

This protocol provides a step-by-step guide for assessing the cytotoxicity of a novel triazine compound using a WST-1-based assay. This method is favored for its simplicity, high throughput, and the production of a water-soluble formazan, which eliminates the need for a solubilization step.

Materials and Reagents
  • Cell Lines: Appropriate cancer or normal cell lines for the study (e.g., MCF-7, HeLa).[2]

  • Complete Cell Culture Medium: Specific to the cell line, supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • Test Compound: Novel triazine derivative (e.g., 3-Amino-2H-triazine-4,5-dione) dissolved in a suitable solvent (e.g., DMSO).

  • WST-1 Reagent: Commercially available, ready-to-use solution.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).[2]

  • 96-well flat-bottom tissue culture plates.

  • Cell culture incubator: 37°C, 5% CO2, and appropriate humidity.

  • Microplate reader: Capable of measuring absorbance at 420–480 nm.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95% as determined by a method like Trypan Blue exclusion).[7]

    • Seed cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Prepare serial dilutions of the triazine test compound and the positive control (Doxorubicin) in complete culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity.[8]

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include vehicle control wells (medium with the same percentage of DMSO as the test compound wells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • WST-1 Reagent Incubation:

    • After the treatment period, add 10 µL of WST-1 reagent directly to each well.

    • Gently mix the plate by tapping it.

    • Incubate the plate for 1-4 hours in the cell culture incubator. The optimal incubation time may vary between cell lines and should be determined empirically.

  • Data Acquisition:

    • Measure the absorbance of each well at approximately 450 nm using a microplate reader. A reference wavelength above 600 nm should be used to correct for background absorbance.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of the medium-only wells from all other absorbance readings.

  • Calculation of Percent Viability: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Dose-Response Curve and IC50 Determination:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]

Data Presentation: Example IC50 Values for a Hypothetical Triazine Compound

Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-7Hypothetical Triazine Derivative4815.2
HeLaHypothetical Triazine Derivative4828.7
MCF-7Doxorubicin (Positive Control)481.1
HeLaDoxorubicin (Positive Control)480.8

Troubleshooting and Considerations

  • High Background Absorbance: This can be caused by microbial contamination or components in the test compound that reduce the tetrazolium salt. Ensure aseptic techniques and run a control with the compound in cell-free medium.

  • Low Absorbance Readings: This may indicate insufficient cell numbers or low metabolic activity. Optimize cell seeding density and WST-1 incubation time.

  • Compound Interference: Some compounds may interact with the tetrazolium salt or the formazan product. It is crucial to test for such interference by adding the compound to cell-free wells with the WST-1 reagent.

  • Assay Linearity: Ensure the cell numbers used are within the linear range of the assay. This can be determined by seeding a range of cell densities and generating a standard curve.

Conclusion

While the direct application of 3-Amino-2H-triazine-4,5-dione as a cell viability reagent is not established, the protocol detailed here for a WST-1 based assay provides a robust, reliable, and high-throughput method for assessing the cytotoxic and anti-proliferative effects of this and other novel triazine-based compounds. This assay is a cornerstone of the preliminary in vitro screening cascade for anticancer drug discovery, enabling the identification and prioritization of promising therapeutic candidates.[5]

References

  • A Technical Guide to the Preliminary In Vitro Screening of Triazene Libraries for Anticancer Drug Discovery. Benchchem.
  • Cytotoxity Evaluation of 1, 3, 5 Trizines Derivatives with Substitutued Amines. RSIS International.
  • Interfering with the Tumor–Immune Interface: Making Way for Triazine-Based Small Molecules as Novel PD-L1 Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation. RSC Publishing.
  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. PMC.
  • WST-1 Assay: principles, protocol & best practices for cell viability. Abcam.
  • Cell Viability Assay Protocols. Thermo Fisher Scientific - HK.
  • Application Notes and Protocols for In Vitro and In Vivo Experimental Design: 3-Amino-1,2,4-triazine Compounds. Benchchem.
  • MTT Assay Protocol for Cell Viability and Proliferation. Merck.
  • An overview of the most common methods for assessing cell viability. (2017).
  • Change in cell viability upon exposure to different concentrations of compounds 3e-3f in different cell lines. ResearchGate.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Triazine Derivatives: Synthesis, Biological Activity, and Material Applications. Benchchem.
  • Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. SciSpace.
  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed.
  • Synthesis and Applications of Triazole- and Triazine-containing Amino Acids. (2015).
  • Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. PubMed.
  • Synthesis and hypoxic-cytotoxic activity of some 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives. PubMed.
  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. ResearchGate.
  • Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. MDPI.
  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI.
  • Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. PubMed.
  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Publications.
  • Synthesis of pyrido-annelated[2][5][9][10]tetrazines,[2][5][9]triazepine, and[2][5][9][10]tetrazepines for anticancer, DFT, and molecular docking studies. PMC. Available from:

Sources

Method

Scale-up manufacturing and batch process for 3-Amino-2H-triazine-4,5-dione

An Application Note on the Scale-Up Manufacturing and Batch Processing of 3-Amino-1,2,4-triazine-5,6-dione Authored by: Gemini, Senior Application Scientist Introduction The 3-amino-1,2,4-triazine scaffold is a privilege...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Scale-Up Manufacturing and Batch Processing of 3-Amino-1,2,4-triazine-5,6-dione

Authored by: Gemini, Senior Application Scientist

Introduction

The 3-amino-1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous compounds with a wide range of biological activities, including roles as potent enzyme inhibitors.[1] The target molecule of this guide, 3-Amino-1,2,4-triazine-5,6-dione (a likely stable tautomer of 3-Amino-2H-triazine-4,5-dione), belongs to this important class of heterocycles. Derivatives of the closely related 6-azauracil (1,2,4-triazine-3,5(2H,4H)-dione) have shown promise as anticoccidial agents and have been explored for their antiviral and anticarcinogenic properties.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up manufacturing and batch processing of 3-Amino-1,2,4-triazine-5,6-dione. Given the limited publicly available information on a direct, scaled-up synthesis of this specific molecule, this application note synthesizes established principles from the synthesis of analogous 3-amino-1,2,4-triazines and related heterocyclic compounds to propose a robust and scalable manufacturing process.[3][4] The protocols and considerations outlined herein are intended to serve as a foundational framework for process development and optimization.

Proposed Synthetic Pathway: A Mechanistic Approach

The most logical and industrially viable approach to the synthesis of 3-Amino-1,2,4-triazine-5,6-dione is the condensation of a suitable aminoguanidine salt with a reactive 1,2-dicarbonyl compound, followed by cyclization. This strategy is well-precedented for the formation of the 3-amino-1,2,4-triazine ring system.[3]

For the synthesis of the target dione, the reaction of aminoguanidine bicarbonate with diethyl oxalate is proposed. The reaction proceeds via initial nucleophilic attack of the more nucleophilic terminal nitrogen of aminoguanidine onto one of the ester carbonyls of diethyl oxalate, followed by an intramolecular cyclization with the elimination of ethanol and water to form the stable triazine ring.

cluster_reactants Starting Materials cluster_process Reaction cluster_products Product A Aminoguanidine Bicarbonate C Condensation & Cyclization (Solvent: n-Butanol, Reflux) A->C B Diethyl Oxalate B->C D 3-Amino-1,2,4-triazine-5,6-dione C->D Yield: >90% (projected)

Caption: Proposed synthetic route for 3-Amino-1,2,4-triazine-5,6-dione.

Detailed Experimental Protocols

The following protocols are provided as a starting point for laboratory-scale synthesis and subsequent process development for scale-up.

Protocol 1: Laboratory-Scale Synthesis (1 mole)

This protocol is adapted from established procedures for the synthesis of related 3-amino-1,2,4-triazines.[3]

  • Reactor Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add aminoguanidine bicarbonate (136.1 g, 1.0 mol) and n-butanol (1 L).

  • Reagent Addition: While stirring, add diethyl oxalate (146.1 g, 1.0 mol) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the solid with cold n-butanol (2 x 200 mL) and then with diethyl ether (2 x 200 mL) to remove residual starting materials and solvent.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Scale-Up Manufacturing and Batch Process Considerations

Transitioning from a laboratory-scale synthesis to a pilot or commercial-scale batch process requires careful consideration of several factors to ensure safety, efficiency, and product quality.

A Raw Material Qualification B Reactor Charging A->B C Controlled Heating to Reflux B->C D In-Process Monitoring (IPC) C->D E Controlled Cooling & Crystallization D->E Reaction Completion F Product Filtration E->F G Washing F->G H Drying G->H I Final Product Analysis & Release H->I

Caption: Workflow for the batch production of 3-Amino-1,2,4-triazine-5,6-dione.

Raw Material and Reactor Specifications
ParameterSpecificationRationale
Aminoguanidine Bicarbonate Purity > 98%High purity of starting materials is crucial to minimize side reactions and ensure a high yield of the desired product.
Diethyl Oxalate Purity > 99%As above.
Solvent (n-Butanol) Anhydrous gradeWater can interfere with the condensation reaction.
Reactor Glass-lined or stainless steelTo prevent corrosion and contamination. Must be equipped with a robust agitation system, heating/cooling jacket, and a reflux condenser.
Process Parameters and Critical Control Points
  • Temperature Control: The reaction is conducted at reflux. Precise temperature control is essential for consistent reaction kinetics and to avoid degradation of the product. The use of a jacketed reactor with a thermal fluid is recommended for uniform heating.

  • Agitation: Efficient stirring is necessary to maintain a homogenous suspension of aminoguanidine bicarbonate and to ensure good heat and mass transfer. The stirrer speed should be optimized to prevent settling of solids without causing excessive splashing.

  • Reaction Time: The reaction should be monitored by a suitable in-process control (IPC) method, such as HPLC, to determine the endpoint accurately. Running the reaction for an insufficient time will result in low yield, while an excessively long reaction time may lead to the formation of impurities.

  • Crystallization and Isolation: Controlled cooling of the reaction mixture is critical to obtain a product with a consistent crystal size and morphology, which will facilitate filtration and washing. The cooling rate should be carefully controlled.

Quality Control and Analytical Methods

A robust quality control strategy is essential to ensure the identity, purity, and quality of the final product.

Analytical MethodPurpose
HPLC To determine the purity of the final product and for in-process control to monitor reaction completion.
¹H and ¹³C NMR To confirm the chemical structure of the product.
Mass Spectrometry To confirm the molecular weight of the product.
Melting Point As an indicator of purity.
FTIR Spectroscopy To identify the functional groups present in the molecule.

Safety and Hazard Analysis

  • Aminoguanidine Bicarbonate: Can be harmful if swallowed or inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.

  • Diethyl Oxalate: Is a flammable liquid and can cause skin and eye irritation.

  • n-Butanol: Is a flammable liquid and can cause irritation to the eyes, skin, and respiratory tract.

  • Process Safety: The reaction should be conducted in a well-ventilated area, away from ignition sources. The use of a closed-system reactor is recommended for scale-up to minimize operator exposure to solvents and reagents. An emergency plan should be in place to handle any potential spills or accidents.

References

  • National Center for Biotechnology Information. The organophotocatalytic trifluoromethylation of 6-azauracils. [Link]

  • Hassan Kabirifard. Synthesis of Nitrogen Functional Derivatives of 5-substituted-6-azauracil as one of the Four Nucleobases in the Nucleic Acid of. [Link]

  • Google Patents.
  • Google Patents. EP0168296B1 - Process for preparing 3-amino-1,2,4-triazole.
  • PubMed. Anticoccidial derivatives of 6-azauracil. 5. Potentiation by benzophenone side chains. [Link]

  • Academia.edu. (PDF) New 6-Azauracil Derivatives. [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. [Link]

  • Efficient synthesis of 3 amino 5,6 diphenyl 1,2,4 triazine. [Link]

  • ResearchGate. Chemistry of uncondensed 1,2,4-triazines, Part IV. Synthesis and chemistry of bioactive 3-amino-1,2,4-triazines and related compounds--an overview. [Link]

Sources

Application

Application Note: Advanced Bioconjugation and Labeling Utilizing 3-Amino-Triazine and Triazinedione Scaffolds

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs) Executive Summary & Mechanistic Foundations The development of robust, hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Executive Summary & Mechanistic Foundations

The development of robust, highly selective bioconjugation handles is a cornerstone of modern chemical biology and targeted drug development. The scaffold 3-Amino-2H-triazine-4,5-dione (alongside its structural isomers such as 3-amino-1,2,4-triazine-5,6-dione and related triazinediones) represents a highly versatile bifunctional hub. The 3-amino group provides an accessible synthetic anchor for fluorophores, PEG chains, or radiolabels (e.g., [¹⁸F] for PET imaging)[1], while the triazine/triazinedione core dictates the bioconjugation modality.

As a Senior Application Scientist, I approach this scaffold through two distinct, field-proven mechanistic pathways:

Bioorthogonal Ligation via IEDDA

While 1,2,4,5-tetrazines are the gold standard for rapid Inverse Electron-Demand Diels-Alder (IEDDA) reactions, their electrophilicity makes them susceptible to premature degradation by biological nucleophiles (e.g., intracellular glutathione). The [2]. The 3-amino substituent acts as an electron-donating group, which slightly dampens the electrophilicity of the triazine core. This causality results in exceptional physiological stability , allowing the handle to survive long-term cellular incubations or genetic incorporation into recombinant proteins prior to reacting with a strained dienophile like trans-cyclooctene (TCO)[3]. Recent developments have further shown that N-alkylation to form pyridinium triazines can tune and enhance these reaction rates without sacrificing stability[4].

Native Tyrosine Bioconjugation via Triazinediones

When the scaffold is leveraged as a triazinedione (TAD), it acts as a highly reactive electrophile that selectively targets the phenol ring of tyrosine residues on native proteins. The reaction proceeds via an ene-type electrophilic aromatic substitution. Because TADs are highly reactive and prone to aqueous hydrolysis, they must be generated or stored in anhydrous conditions and applied rapidly[5].

Workflow Visualizations

Below are the mechanistic pathways for both the IEDDA and Tyrosine-selective conjugation strategies.

G A 3-Amino-Triazine (Stable Bio-Handle) C [4+2] Cycloaddition Intermediate A->C + B Trans-Cyclooctene (TCO Dienophile) B->C D N2 Extrusion (Irreversible Step) C->D Fast E Dihydropyridazine Bioconjugate D->E Stable

Fig 1. IEDDA reaction pathway of 3-amino-triazine with TCO yielding a stable bioconjugate.

G2 A Triazinedione (TAD) (Electrophilic Species) C Ene-Type Substitution A->C pH 7.4 B Protein Tyrosine (Phenol Ring) B->C D Covalent Tyrosine Adduct C->D Rapid (<5 min)

Fig 2. Tyrosine-selective bioconjugation via ene-type substitution using triazinedione reagents.

Quantitative Data: Kinetic & Stability Profiling

To make informed experimental choices, scientists must weigh reaction kinetics against physiological stability. The table below summarizes the quantitative parameters of these scaffolds[2][4][6].

ScaffoldPrimary Target / PartnerReaction Rate ( M−1s−1 )Physiological StabilityKey Application
1,2,4,5-Tetrazine TCO, BCN 103−106 Low to Moderate (Degrades via thiols)Rapid in vivo imaging
3-Amino-1,2,4-Triazine TCO 0.1−100 Exceptionally High (>24h in serum)Long-term cellular tracking, genetic incorporation
Triazinedione (TAD) Tyrosine (Phenol)N/A (Ene-reaction)Low (Reagent hydrolyzes quickly)Site-selective native protein modification

Experimental Protocols

Every protocol described here is designed as a self-validating system . Experimental parameters are not arbitrary; they are chosen to force the reaction to completion while providing built-in quality control checkpoints.

Protocol A: Site-Specific Protein Labeling via Triazine-TCO IEDDA

Rationale: Because the 3-amino-triazine scaffold trades speed for stability, we must manipulate concentration to drive the pseudo-first-order kinetics. We utilize a 10-to-20-fold molar excess of the TCO-fluorophore.

Materials:

  • Protein functionalized with 3-amino-triazine handle (10–50 µM).

  • TCO-Fluorophore or TCO-PEG (10 mM stock in anhydrous DMSO).

  • Reaction Buffer: 1x PBS, pH 7.4 (Triazines do not suffer from the water-catalyzed degradation seen in tetrazines, allowing standard physiological buffers).

Step-by-Step Methodology:

  • Preparation: Dilute the triazine-tagged protein to a final concentration of 20 µM in 1x PBS (pH 7.4).

  • Initiation: Add TCO-Fluorophore to a final concentration of 400 µM (20-fold molar excess). Causality: The high excess compensates for the lower k2​ rate constant (approx. 1 M−1s−1 ), ensuring >95% conversion within 4 hours.

  • Incubation: Incubate the mixture at 37°C for 4 hours with gentle agitation.

  • Purification: Remove unreacted TCO via size-exclusion chromatography (e.g., Zeba Spin Desalting Columns, 7K MWCO).

  • Self-Validation & QC:

    • Method: Intact Mass Spectrometry (ESI-TOF).

    • Validation Checkpoint: The expected mass must be exactly [Protein Mass] +[TCO-Fluorophore Mass] - 28.01 Da. The subtraction of 28 Da represents the irreversible extrusion of N2​ gas. If the -28 Da shift is absent, the [4+2] intermediate has stalled, indicating insufficient thermal energy or steric hindrance.

Protocol B: Tyrosine Bioconjugation using Triazinedione Reagents

Rationale: Triazinediones are highly electrophilic and will rapidly hydrolyze in aqueous media. Therefore, the reagent must be prepared in an anhydrous organic solvent and spiked into the aqueous protein solution, relying on the fact that the ene-reaction with tyrosine is faster than the hydrolysis of the TAD reagent.

Materials:

  • Native Protein (e.g., BSA or an antibody) at 50 µM.

  • Triazinedione derivative (freshly prepared, 50 mM stock in anhydrous DMF).

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology:

  • Buffer Exchange: Ensure the protein is in 50 mM Tris-HCl (pH 7.4). Avoid buffers containing primary amines at high concentrations, though Tris is generally tolerated due to the extreme preference of TAD for phenols.

  • Reagent Spiking: Vigorously vortex the protein solution while adding the TAD reagent to a final concentration of 250 µM (5-fold excess). Causality: Immediate mixing is critical to prevent local high concentrations of TAD, which can lead to off-target cross-linking or rapid hydrolysis.

  • Incubation: Incubate at room temperature for exactly 5 minutes. The reaction is nearly instantaneous.

  • Quenching: Quench any remaining active TAD by adding a large excess of free tyrosine (1 mM final concentration) for 5 minutes.

  • Self-Validation & QC:

    • Method: UV-Vis Spectroscopy during the reaction.

    • Validation Checkpoint: Active TAD reagents possess a distinct crimson/pink color in solution. Upon addition to the protein, this color should dissipate immediately (within seconds) as the TAD conjugates to the tyrosine residues. If the pink color persists, the protein lacks accessible surface tyrosines, and the reagent is slowly hydrolyzing instead.

References

  • 1,2,4-Triazines Are Versatile Bioorthogonal Reagents, Journal of the American Chemical Society. URL: [Link]

  • The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions, Chemical Science (RSC). URL: [Link]

  • Advances in the synthesis of bioorthogonal reagents, PMC / NIH. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-1,2,4-triazine-3,5(2H,4H)-dione (6-Azauracil)

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 3-Amino-1,2,4-triazine-3,5(2H,4H)-dione, a compound commonly known in the literature as 6-Azauracil. This mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Amino-1,2,4-triazine-3,5(2H,4H)-dione, a compound commonly known in the literature as 6-Azauracil. This molecule serves as a crucial intermediate in the development of various pharmaceutical and agricultural agents, including anticoccidial drugs.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, thereby improving reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 6-Azauracil?

The most widely adopted method is a two-step synthesis starting from semicarbazide hydrochloride and glyoxylic acid. The first step involves the formation of an intermediate, [(aminocarbonyl)hydrazono]acetic acid, through a condensation reaction. The second step is an acid-catalyzed intramolecular cyclization (a dehydration reaction) to form the 1,2,4-triazine ring system.[1][3]

Q2: What is the underlying mechanism of the final cyclization step?

The cyclization of [(aminocarbonyl)hydrazono]acetic acid into 6-Azauracil is a classic example of a condensation reaction to form a heterocycle. Under acidic conditions (typically glacial acetic acid) and heat, the terminal amino group of the semicarbazone moiety acts as a nucleophile, attacking the carboxylic acid carbon. This is followed by the elimination of a water molecule to form the stable six-membered triazine-dione ring. The presence of a mild base like anhydrous sodium acetate can facilitate the reaction by acting as a proton shuttle.[1]

Q3: What are the most critical parameters to control for maximizing yield and purity?

There are three pillars to a successful synthesis:

  • Temperature Control: The initial formation of the semicarbazone intermediate is exothermic and should be performed at low temperatures (0-5°C) to prevent side reactions and decomposition of the starting materials. The subsequent cyclization requires heating under reflux to overcome the activation energy for ring closure.[1]

  • Purity of Reagents: The quality of starting materials, particularly glyoxylic acid, is paramount. Impurities can lead to significant side product formation and discoloration of the final product.

  • Reaction Time: Both the initial condensation and the final cyclization steps must be allowed to proceed to completion. Monitoring the reaction via Thin-Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.

Q4: How can I reliably characterize the final product?

Standard analytical techniques are sufficient. Purity can be assessed by melting point determination and HPLC. Structural confirmation is typically achieved using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy. Mass spectrometry (MS) should be used to confirm the molecular weight. These techniques are essential for verifying the structure of novel derivatives as well.[4]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem Potential Cause Recommended Solution & Scientific Rationale
Low or No Yield 1. Incomplete Semicarbazone Formation: The initial condensation reaction between glyoxylic acid and semicarbazide is incomplete.Solution: Maintain the reaction temperature strictly between 0-5°C during the addition of reagents.[1] This minimizes the decomposition of the thermally sensitive reactants. Ensure adequate stirring for at least 2-4 hours at this temperature to drive the condensation to completion before proceeding. It is best practice to isolate and confirm the intermediate before the cyclization step.
2. Inefficient Cyclization: The ring-closing dehydration reaction is not proceeding efficiently.Solution: Ensure the cyclization medium (e.g., glacial acetic acid) is anhydrous, as water can shift the equilibrium away from the cyclized product. The reaction typically requires refluxing for at least 2-4 hours.[1] Confirm that the reflux temperature is appropriate for the solvent used (for glacial acetic acid, this is around 118°C).
3. Product Degradation: The triazine ring may be susceptible to hydrolysis or degradation under excessively harsh conditions.Solution: Avoid unnecessarily prolonged heating during cyclization. While reflux is necessary, extending the time beyond what is required for completion (as monitored by TLC) can lead to degradation. Also, ensure that the final product, once isolated, is not exposed to strong acids or bases during storage.[5]
Product is Discolored (Yellow/Brown) or Impure 1. Starting Material Impurities: Impurities in the glyoxylic acid or semicarbazide can lead to colored byproducts.Solution: Use high-purity, and if necessary, freshly purified starting materials. Glyoxylic acid can polymerize on standing, so using a fresh bottle or a recently opened one is advisable.
2. Side Reactions During Cyclization: Overheating or extended reaction times can cause charring or polymerization.Solution: Precisely control the reflux temperature using a suitable heating mantle and condenser. Monitor the reaction progress and stop the heating as soon as the reaction is complete to prevent the formation of thermal decomposition byproducts.
Difficulty in Product Isolation 1. Product Remains Soluble: The product has some solubility in the reaction mixture or wash solvents, leading to loss during workup.Solution: After cyclization, concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid.[1] When washing the filtered solid product, use ice-cold water sparingly. This minimizes the amount of product that dissolves while still effectively removing residual acid and salts.
2. Fine Precipitate Clogs Filter: The product precipitates as very fine particles that are difficult to collect by filtration.Solution: Allow the reaction mixture to cool slowly to room temperature and then chill in an ice bath before filtration. This promotes the formation of larger crystals. If the precipitate is still too fine, using a Celite pad on your filter paper can aid in capturing the solid without clogging.
Visualized Experimental Workflow & Troubleshooting
General Synthesis Workflow

The diagram below outlines the standard two-step synthesis of 6-Azauracil.

SynthesisWorkflow cluster_step1 Step 1: Semicarbazone Formation cluster_step2 Step 2: Cyclization Semicarbazide Semicarbazide HCl Condensation Condensation (0-5°C, aq. solution) Semicarbazide->Condensation GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->Condensation Intermediate [(aminocarbonyl)hydrazono]acetic acid (Isolate via Filtration) Condensation->Intermediate AceticAcid Glacial Acetic Acid Anhydrous NaOAc Intermediate->AceticAcid Add to reagents Cyclization Intramolecular Cyclization (Reflux, 2-4h) AceticAcid->Cyclization Workup Concentrate, Filter, Wash with H₂O, Dry Cyclization->Workup FinalProduct 3-Amino-1,2,4-triazine-3,5(2H,4H)-dione (6-Azauracil) Workup->FinalProduct

Caption: A diagram of the 6-Azauracil synthesis workflow.

Troubleshooting Logic Diagram

This chart provides a logical path for diagnosing common synthesis problems.

Troubleshooting Start Experiment Complete CheckYield Check Yield & Purity Start->CheckYield Success Successful Synthesis CheckYield->Success High & Pure LowYield Problem: Low Yield CheckYield->LowYield Low Impure Problem: Impure Product CheckYield->Impure Impure CheckStep1 Verify Intermediate Formation (Temp Control 0-5°C?) LowYield->CheckStep1 CheckReagents Check Reagent Purity Impure->CheckReagents CheckStep2 Review Cyclization (Anhydrous? Reflux Time?) CheckStep1->CheckStep2 Intermediate OK CheckConditions Review Reaction Conditions (Overheating?) CheckReagents->CheckConditions Reagents Pure

Caption: A flowchart for troubleshooting synthesis issues.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1] Always perform a thorough risk assessment before beginning any chemical synthesis.

Part 1: Synthesis of [(aminocarbonyl)hydrazono]acetic acid

  • In a 500 mL four-necked flask equipped with a mechanical stirrer and a thermometer, add semicarbazide hydrochloride (21.2g, 0.15mol), water (150ml), and concentrated hydrochloric acid (30ml).

  • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (11.0g, 0.16mol) in water (21.6ml).

  • Dropwise, add the sodium nitrite solution to the reaction flask, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete (approx. 15 minutes), continue to stir the reaction mixture at 0-5°C for an additional 2 hours.

  • Filter the resulting precipitate.

  • Wash the filter cake with cold water until the washings are neutral to litmus paper.

  • The resulting yellow solid is [(aminocarbonyl)hydrazono]acetic acid. This intermediate is typically used directly in the next step without further purification. A typical yield is around 95%.

Part 2: Synthesis of 3-Amino-1,2,4-triazine-3,5(2H,4H)-dione (6-Azauracil)

  • To a reaction flask, add the [(aminocarbonyl)hydrazono]acetic acid (e.g., 55.8g, ~0.14mol from the previous step), anhydrous sodium acetate (12.3g, 0.15mol), and glacial acetic acid (198ml).

  • Heat the mixture under reflux for 2-3 hours. Monitor the reaction's completion by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the majority of the acetic acid.

  • Filter the resulting solid.

  • Wash the filter cake with a small amount of cold water to remove residual salts and acid.

  • Dry the product under vacuum to obtain 6-Azauracil as a light-yellow solid.

References
  • Miller, M. W., et al. (1980). Anticoccidial derivatives of 6-azauracil. 3. Synthesis, high activity, and short plasma half-life of 1-phenyl-6-azauracils containing sulfonamide substituents. Journal of Medicinal Chemistry, 23(10), 1083–1087. [Link]

  • Davoll, J., & Evans, D. D. (1956). A Synthesis of “6-Azauracil” (1,2,4-Triazine-3,5(2H,4H)-dione), an Analog of Uracil. Journal of the American Chemical Society. [Link]

  • de Kloet, S. R., & Strijkert, P. J. (1968). Effects of 5-fluorouracil and 6-azauracil on the synthesis of ribonucleic acid and protein in Saccharomyces carlsbergensis. Biochemical Journal, 106(1), 27P-28P. [Link]

  • Sarma, B. K., & Gverdtsiteli, I. M. (2001). Solid-Phase Synthesis of 6-Amino-2,4-dioxo-3,4-dihydro-1,3,5-triazine Derivatives. Journal of Combinatorial Chemistry, 3(4), 361-363. [Link]

  • Mitran, R. A., et al. (2010). New 6-Azauracil Derivatives. Revista de Chimie, 61(12), 1147-1150. [Link]

  • Shawali, A. S. (2017). Chemistry of uncondensed 1,2,4-triazines, Part IV. Synthesis and chemistry of bioactive 3-amino-1,2,4-triazines and related compounds--an overview. ResearchGate. [Link]

Sources

Optimization

Optimizing temperature and pH conditions for 3-Amino-2H-triazine-4,5-dione crystallization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the optimization of 3-Amino-2H-triazine-4,5-dione crystallization. This guide is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the optimization of 3-Amino-2H-triazine-4,5-dione crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for achieving high-purity, crystalline material. We will move beyond simple protocols to explain the underlying scientific principles governing the crystallization process, empowering you to troubleshoot effectively and optimize your outcomes.

Introduction to Crystallization Dynamics

Crystallization is a critical purification step governed by thermodynamics and kinetics. For a molecule like 3-Amino-2H-triazine-4,5-dione, which possesses both an amino group (basic) and acidic N-H protons on the triazine ring, pH and temperature are the two most powerful levers to control its solubility and, consequently, its crystallization behavior.

The fundamental principle is to create a supersaturated solution from which the compound is no longer stable in the liquid phase and begins to form a solid, ordered crystal lattice. Temperature directly influences solubility, while pH alters the molecule's charge state, which in turn dramatically affects its interaction with the solvent and thus its solubility.[1][2] Mastering the interplay between these two parameters is essential for success.

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of 3-Amino-2H-triazine-4,5-dione.

Question 1: Why am I getting an amorphous precipitate or oil instead of crystals?

This is the most frequent issue and typically points to a loss of control over the rate of supersaturation. When the solution becomes supersaturated too quickly, molecules crash out of the solution without sufficient time to orient themselves into an ordered crystal lattice.[3]

Root Causes & Solutions:

  • Excessive Supersaturation via pH Shock:

    • Causality: 3-Amino-2H-triazine-4,5-dione is likely amphoteric. If you are performing an acid-base crystallization (e.g., dissolving in base and crashing out with acid), adding the acid too quickly causes a rapid, localized pH drop. This "pH shock" dramatically lowers solubility instantaneously, leading to amorphous precipitation.

    • Solution: Add the acid or base dropwise with vigorous stirring. This ensures a homogenous pH change throughout the solution, allowing for a controlled approach to the point of minimum solubility. Monitor the pH continuously with a calibrated probe.

  • Rapid Cooling (Thermal Shock):

  • Incorrect pH Target:

    • Causality: The goal is to reach the isoelectric point (pI), the pH at which the molecule has a net-zero charge and typically exhibits its lowest solubility.[1] If you overshoot or undershoot this pH, the compound may remain too soluble or precipitate in a less-ordered salt form.

    • Solution: Perform a pH-solubility screening to identify the optimal pH for crystallization. This involves preparing small-scale saturated solutions and adjusting the pH incrementally to find the point of maximum precipitation.

Workflow: Troubleshooting Amorphous Precipitation

G start Amorphous Precipitate Observed check_rate Evaluate Rate of Supersaturation start->check_rate is_rapid Was cooling or pH change rapid? check_rate->is_rapid slow_down Implement Gradual Cooling and/or Dropwise pH Adjustment is_rapid->slow_down Yes check_ph Evaluate Final pH is_rapid->check_ph No success Crystalline Product slow_down->success is_optimal_ph Is pH at minimum solubility point? check_ph->is_optimal_ph ph_screen Perform pH Screening (See Protocol 1) is_optimal_ph->ph_screen No is_optimal_ph->success Yes ph_screen->success

Caption: Troubleshooting workflow for amorphous precipitation.

Question 2: My crystal yield is very low. How can I improve it?

Low yield indicates that a significant portion of the compound remains dissolved in the mother liquor after the crystallization process.

Root Causes & Solutions:

  • Suboptimal Final Temperature:

    • Causality: Solubility is temperature-dependent. If the final cooling temperature is not low enough, the compound will remain partially soluble.

    • Solution: Ensure you are cooling to the lowest practical temperature for your solvent system (e.g., 2-8°C for aqueous solutions). Consider longer incubation times at the final temperature to allow the equilibrium to shift towards the solid state.

  • Incorrect pH:

    • Causality: As discussed, if the final pH of the solution is not precisely at the point of minimum solubility, your yield will be compromised. Even a small deviation can significantly increase solubility.[1][5]

    • Solution: Re-verify the optimal pH using a screening protocol. Ensure your pH meter is properly calibrated before making adjustments.

  • Insufficient Concentration:

    • Causality: Crystallization requires a supersaturated solution. If the initial solution is not sufficiently concentrated (i.e., it is undersaturated or only barely saturated at the high temperature), there won't be enough driving force for crystallization upon cooling.

    • Solution: Start with a hot solution that is confirmed to be saturated. You can ensure this by observing a small amount of undissolved solid that then fully dissolves upon a slight increase in temperature or addition of a minimal amount of solvent. Alternatively, if the compound is stable, you can carefully evaporate some solvent to increase the concentration before initiating cooling.

Frequently Asked Questions (FAQs)

Question 1: What is the fundamental role of pH in the crystallization of 3-Amino-2H-triazine-4,5-dione?

The molecular structure of 3-Amino-2H-triazine-4,5-dione contains a basic amino group (-NH₂) and acidic protons on the ring nitrogens (-NH-). This amphoteric nature means its charge state is highly dependent on the pH of the aqueous solution.

  • In Acidic Conditions (Low pH): The amino group will be protonated (-NH₃⁺), making the molecule a cation. This charge generally increases its solubility in polar solvents like water.

  • In Basic Conditions (High pH): One of the acidic N-H protons on the triazine ring can be deprotonated, forming an anionic species. This charge also tends to increase solubility.

  • At the Isoelectric Point (pI): At a specific intermediate pH, the positive and negative charges will balance, resulting in a neutral zwitterion. At this pI, the molecule typically has its lowest solubility, creating the ideal condition for crystallization.

Manipulating the pH is therefore a direct method of controlling the solubility and inducing a supersaturated state.[1][2][6]

Diagram: Influence of pH on Solubility

G cluster_0 Low pH (Acidic) cluster_1 Isoelectric Point (pI) cluster_2 High pH (Basic) a Compound is Protonated (Cationic) High Solubility b Compound is Neutral (Zwitterionic) MINIMUM SOLUBILITY Optimal for Crystallization a->b Increase pH c Compound is Deprotonated (Anionic) High Solubility b->c Increase pH

Caption: Relationship between pH and the solubility of an amphoteric molecule.

Question 2: How does the cooling rate impact crystal size, purity, and morphology?
ParameterSlow Cooling (e.g., 0.1-1°C/minute)Rapid Cooling (e.g., >10°C/minute)
Nucleation Low rate of nucleation. Fewer crystal nuclei are formed.High rate of nucleation. Many crystal nuclei are formed simultaneously.
Growth Favors crystal growth over nucleation. Molecules have time to arrange in an ordered lattice.Favors nucleation over growth. Molecules precipitate quickly with little order.
Crystal Size Larger, well-defined crystals.Small, fine needles or microcrystalline powder.[4]
Purity Higher purity. Impurities tend to be excluded from the growing lattice and remain in the mother liquor.Lower purity. Impurities can be trapped (occluded) within the rapidly forming solid.
Morphology More likely to achieve the thermodynamically stable crystal habit.May lead to less stable polymorphs or an amorphous solid.

Experimental Protocols

Protocol 1: pH Screening for Optimal Crystallization

Objective: To determine the pH at which 3-Amino-2H-triazine-4,5-dione has the minimum solubility in an aqueous system.

Methodology:

  • Prepare Stock Solutions:

    • Prepare a 0.1 M HCl solution and a 0.1 M NaOH solution.

  • Sample Preparation:

    • In a series of 7 vials, place an equal, excess amount of 3-Amino-2H-triazine-4,5-dione (e.g., 20 mg in each).

    • To each vial, add 1 mL of purified water.

  • pH Adjustment:

    • Adjust the pH of the vials to cover a range, for example: pH 2, 3, 4, 5, 6, 7, and 8.

    • For acidic pHs, start with water and add 0.1 M HCl dropwise. For basic pHs, add 0.1 M NaOH. Use a calibrated micro-pH probe for accurate measurement.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for several hours (or until equilibrium is reached) to ensure the solutions become saturated.

  • Analysis:

    • After equilibration, visually inspect the vials. The vial with the largest amount of undissolved solid corresponds to the pH of minimum solubility.

    • For a quantitative result, filter the samples through a 0.22 µm syringe filter and analyze the concentration of the dissolved compound in the filtrate using HPLC or UV-Vis spectroscopy. The lowest concentration corresponds to the optimal pH.

Protocol 2: Controlled Cooling Crystallization

Objective: To obtain high-quality crystals of 3-Amino-2H-triazine-4,5-dione by controlling the cooling rate.

Methodology:

  • Dissolution:

    • In a suitable vessel, suspend 3-Amino-2H-triazine-4,5-dione in a minimal amount of your chosen solvent (e.g., water).

    • Adjust the pH away from the determined optimal crystallization pH (from Protocol 1) to dissolve the compound. For example, if the optimal pH is 4.5, dissolve the compound at pH 8.

    • Gently heat the solution (e.g., to 60-70°C) while stirring until all solids are completely dissolved.

  • Clarification:

    • If any particulate matter remains, perform a hot filtration through a pre-warmed filter to remove insoluble impurities.

  • Initiation of Crystallization:

    • Transfer the hot, clear solution to a clean crystallization vessel.

    • Slowly and with vigorous stirring, add an acid (e.g., 0.1 M HCl) dropwise to adjust the pH to the predetermined optimal value. You should observe the solution becoming cloudy (incipient precipitation).

  • Controlled Cooling:

    • Step A (Slow Cool to RT): Cover the vessel and place it inside an insulated container (e.g., a beaker wrapped in glass wool or a Dewar flask) and allow it to cool slowly to room temperature over several hours. Do not disturb the vessel.

    • Step B (Refrigeration): Once at room temperature, carefully transfer the vessel to a 2-8°C refrigerator. Let it stand for 12-24 hours.

  • Crystal Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

    • Dry the crystals under vacuum to a constant weight.

References

  • Influence of temperature during crystallization setup on precipitate formation and crystal shape of a metalloendopeptidase. (2011). Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Available at: [Link]

  • The effect of temperature on crystallization. Representative images of... | Download Scientific Diagram. (n.d.). ResearchGate. Available at: [Link]

  • Influence of temperature on the growth and surface morphology of Fe 3+ poisoned KDP crystals. (2017). RSC Publishing. Available at: [Link]

  • Crystallization Temperatures and Enthalpies. (n.d.). NETZSCH Analyzing & Testing. Available at: [Link]

  • Synthesis and Crystallization of N-Rich Triazole Compounds. (2023). MDPI. Available at: [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). MDPI. Available at: [Link]

  • Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. (2022). ACS Omega. Available at: [Link]

  • Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. (2022). ACS Publications. Available at: [Link]

  • Effect of crystallization temperature, stirring rate, and pH on the crystallization of ammonium sulfate in the presence of calcium sulfate. (2025). ResearchGate. Available at: [Link]

  • How do acids affect the crystallization of substances?. (2025). Zibo Bofan Chemical Co., Ltd.. Available at: [Link]

  • Tri-s-triazine-Based Crystalline Graphitic Carbon Nitrides for Highly Efficient Hydrogen Evolution Photocatalysis. (2016). ACS Publications. Available at: [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023). IOP Conference Series: Materials Science and Engineering. Available at: [Link]

  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. (n.d.). ACS Omega. Available at: [Link]

  • Chapter 3 – Structural characterization of triazines. (n.d.).
  • triazinedione. (n.d.). PubChem. Available at: [Link]

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. (n.d.). NIH. Available at: [Link]

  • Solid-Phase Synthesis of 6-Amino-2,4-dioxo-3,4-dihydro-1,3,5-triazine Derivatives. (2001). ACS Publications. Available at: [Link]

  • Chemistry of uncondensed 1,2,4-triazines, Part IV. Synthesis and chemistry of bioactive 3-amino-1,2,4-triazines and related compounds--an overview. (n.d.). ResearchGate. Available at: [Link]

  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. (2015). ACS Publications. Available at: [Link]

  • Synthesis, DNA binding and complex formation reactions of 3-amino-5,6-dimethyl-1,2,4-triazine with Pd(II) and some selected biorelevant ligands. (2015). PubMed. Available at: [Link]

  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. (n.d.). ResearchGate. Available at: [Link]

  • Chemical Properties of 1,3,5-Triazin-2(1H)-one, 4,6-diamino- (CAS 645-92-1). (n.d.). Cheméo. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectra of 3-Amino-2H-triazine-4,5-dione and Its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights int...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For scientists engaged in the design and synthesis of novel therapeutics, particularly those involving heterocyclic scaffolds like the 1,2,4-triazine core, a thorough understanding of their spectral properties is paramount. The 1,2,4-triazine framework is a key pharmacophore in a variety of biologically active molecules, and the ability to unequivocally determine substitution patterns and electronic environments is crucial for structure-activity relationship (SAR) studies.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-Amino-2H-triazine-4,5-dione, a key heterocyclic building block. Due to the limited availability of its published experimental spectra, we present a detailed prediction based on established NMR principles and data from closely related structural analogs. This guide will objectively compare its predicted spectral features with the experimentally determined spectra of two key analogs: 6-azauracil (a direct structural analog without the amino group) and 6-tert-Butyl-2-thiouracil (an analog with substitution at the 6-position and a thio-substitution). This comparative approach will illuminate the influence of the amino group and other substituents on the NMR spectra of the triazine ring.

Predicted NMR Spectrum of 3-Amino-2H-triazine-4,5-dione

The structure of 3-Amino-2H-triazine-4,5-dione features a 1,2,4-triazine ring with two carbonyl groups at positions 4 and 5, and an amino group at position 3. The predicted ¹H and ¹³C NMR spectra in a common solvent like DMSO-d₆ are as follows:

¹H NMR Spectrum (Predicted):

In a deuterated solvent such as DMSO-d₆, one would expect to observe three distinct signals for the exchangeable protons:

  • N-H Protons: Two broad singlets corresponding to the two N-H protons of the triazine ring. Their chemical shifts are expected to be in the downfield region, likely between δ 11.0 and 13.0 ppm, due to the deshielding effects of the adjacent carbonyl groups and the aromatic nature of the ring. The exact chemical shift can be sensitive to concentration and residual water content in the solvent.

  • -NH₂ Protons: A broad singlet for the two protons of the amino group. This signal is anticipated to appear in the range of δ 6.0 - 8.0 ppm. The broadness is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange.

¹³C NMR Spectrum (Predicted):

The proton-decoupled ¹³C NMR spectrum is predicted to show three signals for the triazine ring carbons:

  • C=O Carbons (C4 and C5): Two signals in the highly deshielded region of the spectrum, likely between δ 150 and 170 ppm. The carbonyl carbons are significantly deshielded due to the direct attachment of electronegative oxygen and nitrogen atoms. The exact chemical shifts may differ slightly depending on their position relative to the other substituents.

  • C-NH₂ Carbon (C3): This carbon, bearing the amino group, is also expected to be significantly deshielded due to the attachment of three nitrogen atoms. Its chemical shift is predicted to be in the range of δ 145 - 155 ppm. The amino group's electron-donating resonance effect might slightly shield this carbon compared to a carbon atom in a similar environment without the amino substituent.

Structural Analogs: A Comparative NMR Analysis

To understand the spectral characteristics of 3-Amino-2H-triazine-4,5-dione, a comparison with its structural analogs is highly instructive. We will consider 6-azauracil and 6-tert-Butyl-2-thiouracil.

Analog 1: 6-Azauracil (1,2,4-Triazine-3,5(2H,4H)-dione)

6-Azauracil is an excellent compound for direct comparison as it shares the same triazine-dione core but lacks the amino group at the C3 position.

¹H and ¹³C NMR Data of 6-Azauracil (in DMSO-d₆):

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
N(2)H, N(4)H~12.0 (broad s, 2H)-
C(6)H~7.5 (s, 1H)C3: ~150.0
C5: ~160.0
C6: ~135.0

Note: The exact chemical shifts can vary slightly based on experimental conditions. The data presented is a representative approximation based on typical values for such systems.

Comparison and Rationale:

  • ¹H NMR: The most significant difference is the absence of the amino protons signal in 6-azauracil and the presence of a signal for the C(6)H proton. The N-H protons in both molecules appear in a similar downfield region, indicating a similar electronic environment around the amide-like functionalities.

  • ¹³C NMR: The chemical shifts of the carbonyl carbons (C3 and C5 in 6-azauracil correspond to C5 and C4 in the parent compound, respectively) are expected to be in a similar range. The key difference lies in the C3 carbon. In 6-azauracil, this carbon is a carbonyl group (C=O), while in 3-Amino-2H-triazine-4,5-dione, it is an amino-substituted carbon (C-NH₂). The C-NH₂ carbon is expected to be slightly more shielded (appear at a lower ppm value) than the C=O carbon due to the electron-donating nature of the amino group through resonance, which increases the electron density at this position.

Analog 2: 6-tert-Butyl-2-thiouracil

This analog introduces two structural modifications: a bulky tert-butyl group at the C6 position and the replacement of the C2 carbonyl oxygen with a sulfur atom.

¹H and ¹³C NMR Data of 6-tert-Butyl-2-thiouracil (in DMSO-d₆)[1]:

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
N(1)H11.772 (s, 1H)-
N(3)H12.344 (s, 1H)-
C(5)H5.618 (s, 1H)C2 (C=S): 176.95
-C(CH₃)₃1.196 (s, 9H)C4 (C=O): 161.63
C5: 100.98
C6: 163.80
-C (CH₃)₃: 34.94
-C(CH₃ )₃: 27.77

Comparison and Rationale:

  • ¹H NMR: The presence of the tert-butyl group introduces a sharp, intense singlet at approximately 1.2 ppm. The C(5)H proton is significantly shielded (upfield shift) compared to the aromatic protons in other triazines, appearing around 5.6 ppm. This shielding is likely due to the electronic effects of the adjacent thio- and carbonyl groups and the bulky alkyl substituent.

  • ¹³C NMR: The most notable feature is the significant downfield shift of the C2 carbon to ~177 ppm, which is characteristic of a thiocarbonyl (C=S) group. The C6 carbon is also significantly deshielded due to the attachment of the tert-butyl group. The C5 carbon is markedly shielded, appearing around 101 ppm. This comparative data highlights how substitutions at various positions on the ring dramatically influence the electronic environment and, consequently, the NMR chemical shifts.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR spectra for 3-Amino-2H-triazine-4,5-dione and its analogs, the following detailed protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified, dry compound directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many polar heterocyclic compounds and helps in observing exchangeable N-H protons.

  • If solubility is an issue, gentle warming in a water bath or sonication may be employed to facilitate dissolution.

  • For quantitative purposes or precise chemical shift referencing, a known amount of an internal standard such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) can be added.

2. NMR Instrument Setup and Calibration:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Insert the sample tube into the spinner and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of DMSO-d₆.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

3. ¹H NMR Data Acquisition:

  • Use a standard single-pulse experiment.

  • Set the spectral width to cover the expected range of proton signals (e.g., 0 to 15 ppm).

  • Employ a 30° or 45° pulse angle to allow for a shorter relaxation delay.

  • Set the relaxation delay (d1) to at least 1-2 seconds.

  • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

4. ¹³C NMR Data Acquisition:

  • Use a proton-decoupled pulse sequence (e.g., zgpg30).

  • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

  • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Use a relaxation delay of 2-5 seconds to ensure quantitative results for all carbon environments.

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum carefully to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Reference the chemical shift scale. If an internal standard is used, set its signal to 0 ppm (for TMS). Alternatively, the residual solvent peak of DMSO-d₆ can be used as a secondary reference (δ ~2.50 ppm for ¹H and δ ~39.5 ppm for ¹³C).

Visualizing Structural Relationships and Workflows

To further clarify the structural relationships and the experimental workflow, the following diagrams are provided.

cluster_0 Core Structure cluster_1 Structural Analogs 3-Amino-2H-triazine-4,5-dione 3-Amino-2H-triazine-4,5-dione 6-Azauracil 6-Azauracil 3-Amino-2H-triazine-4,5-dione->6-Azauracil -NH2 +H at C6 6-tert-Butyl-2-thiouracil 6-tert-Butyl-2-thiouracil 6-Azauracil->6-tert-Butyl-2-thiouracil +tert-Butyl at C6 C=O to C=S at C2

Caption: Structural relationships between 3-Amino-2H-triazine-4,5-dione and its analogs.

A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B Instrument Setup (Locking and Shimming) A->B C 1H NMR Acquisition (16-32 scans) B->C D 13C NMR Acquisition (≥1024 scans) B->D E Data Processing (FT, Phasing, Referencing) C->E D->E F Spectral Analysis & Comparison E->F

Sources

Comparative

A Comparative Guide to the Biological Efficacy of Triazine Derivatives: A Focus on 3-Amino-1,2,4-triazine-diones

Introduction: The Versatility of the Triazine Scaffold in Medicinal Chemistry The triazine framework, a six-membered heterocyclic ring containing three nitrogen atoms, represents a "privileged scaffold" in drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Triazine Scaffold in Medicinal Chemistry

The triazine framework, a six-membered heterocyclic ring containing three nitrogen atoms, represents a "privileged scaffold" in drug discovery. Its inherent structural modularity and diverse physicochemical properties have enabled the development of a vast array of therapeutic agents with a broad spectrum of biological activities.[1] The arrangement of nitrogen atoms gives rise to three isomers: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (s-triazine). Of these, the 1,2,4- and 1,3,5-triazine cores have been most extensively explored, leading to compounds with significant anticancer, antimicrobial, and antiviral properties.[2][3]

The symmetrical 1,3,5-triazine is a planar, aromatic system susceptible to nucleophilic substitution, while the asymmetrical 1,2,4-triazine possesses a higher dipole moment and is generally more polar.[1] These fundamental differences in their electronic and steric features dictate their interactions with biological targets and their pharmacokinetic profiles.[1] This guide provides a comparative analysis of the biological efficacy of various triazine derivatives, with a special focus on the emerging potential of 3-amino-1,2,4-triazine-dione and its analogues in oncology.

Anticancer Efficacy: A Tale of Two Isomers and Multiple Targets

Triazine derivatives have made a significant impact on cancer therapy, with several compounds approved for clinical use.[2] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that are dysregulated in cancer.[2]

The Rise of 1,2,4-Triazine Derivatives in Oncology

While 1,3,5-triazines have a longer history in cancer drug development, 1,2,4-triazine derivatives are gaining increasing attention for their potent and selective anticancer activities.[4][5]

1. 3-Amino-1,2,4-triazine-diones and Related Compounds: Targeting Cancer Cell Metabolism

The 1,2,4-triazine-3,5-dione scaffold, also known as 6-azauracil, has demonstrated notable anticancer properties.[6] The introduction of an amino group at the 3-position further enhances the therapeutic potential of this class of compounds.

Recent studies have highlighted the ability of 3-amino-1,2,4-triazine derivatives to act as selective inhibitors of pyruvate dehydrogenase kinases (PDKs).[7] PDKs are crucial enzymes in cancer cell metabolism, promoting the Warburg effect (aerobic glycolysis) and contributing to tumor aggressiveness and therapeutic resistance. By inhibiting PDK1, these compounds can shift cancer cell metabolism from glycolysis back to oxidative phosphorylation, leading to cellular stress and apoptosis.[7]

One study reported a library of 3-amino-1,2,4-triazine derivatives with potent and selective PDK1 inhibitory activity. The most promising compound from this series demonstrated significant antitumor efficacy in a preclinical model of aggressive pancreatic ductal adenocarcinoma, with better tolerability than standard-of-care chemotherapeutics.[7]

2. Other 1,2,4-Triazine Derivatives with Anticancer Activity

Beyond PDK inhibition, other 1,2,4-triazine derivatives have shown efficacy against various cancer types through different mechanisms. For instance, certain xanthone- and acridone-1,2,4-triazine conjugates have displayed significant in vitro antiproliferative activity against colorectal cancer, glioblastoma, and breast cancer cell lines.[5] Some of these compounds were found to induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells.[5]

The Established Role of 1,3,5-Triazines (s-Triazines) in Cancer Therapy

The 1,3,5-triazine scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of crucial signaling pathways like EGFR and PI3K/Akt/mTOR.

1. Targeting the EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a central role in cell proliferation and survival.[8][9] Its overexpression or mutation is a hallmark of many cancers. Small molecule EGFR tyrosine kinase inhibitors (TKIs) compete with ATP for binding to the catalytic domain of the kinase, thereby inhibiting its activity and downstream signaling.[8][9] Several 1,3,5-triazine-based EGFR inhibitors have been developed, demonstrating potent anticancer activity.[10][11]

2. Dual Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth, survival, and proliferation.[12][13] Dual inhibitors targeting both PI3K and mTOR have emerged as a promising therapeutic strategy.[12][14] Dimorpholino-substituted s-triazine derivatives, such as gedatolisib, have shown great potential in this area and are currently in clinical trials.[13][15]

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected triazine derivatives from different classes, highlighting their potency against various cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Mechanism of ActionReference(s)
1,2,4-Triazine Xanthone-1,2,4-triazine conjugate (7e)A-172 (Glioblastoma)Not specified, but potentApoptosis induction[5]
1,2,4-Triazine 1-(p-chlorophenyl)-4-thioxo-5-phenyl-triazino[2,1-a]-7,8-dihydro-1,2,4-triazine-8-one (6b)HCT-116 (Colon)Potent activity reportedNot specified[4]
1,3,5-Triazine Imamine-1,3,5-triazine derivative (4f)MDA-MB-231 (Breast)6.25Antiproliferative[16]
1,3,5-Triazine Imamine-1,3,5-triazine derivative (4k)MDA-MB-231 (Breast)8.18Antiproliferative[16]
1,3,5-Triazine Bis(dimethylpyrazolyl)-s-triazine (4f)HCT-116 (Colon)0.50EGFR/PI3K/Akt/mTOR inhibition[10]
1,3,5-Triazine Bis(dimethylpyrazolyl)-s-triazine (5c)MCF-7 (Breast)2.29EGFR/PI3K/Akt/mTOR inhibition[10]

Signaling Pathways and Mechanisms of Action

The biological efficacy of triazine derivatives is intrinsically linked to their ability to modulate specific cellular signaling pathways.

EGFR Signaling Pathway

The EGFR signaling cascade is a complex network that, upon activation by ligands such as EGF, triggers downstream pathways including the RAS-RAF-MAPK and PI3K/Akt pathways, ultimately leading to cell proliferation, survival, and invasion.[8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF RAS-RAF-MAPK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/Akt Pathway EGFR->PI3K_AKT Activates EGF EGF EGF->EGFR Binds ATP ATP TKI Triazine TKI TKI->EGFR Inhibits (ATP competition) Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and inhibition by triazine TKIs.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and survival.[13] Triazine-based inhibitors can block this pathway at different nodes, leading to the suppression of tumor growth.[14][15]

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Triazine_Inhibitor Triazine Inhibitor Triazine_Inhibitor->PI3K Inhibits Triazine_Inhibitor->mTOR Inhibits

Caption: PI3K/Akt/mTOR pathway and its inhibition by triazine derivatives.

Antimicrobial and Antiviral Efficacy of Triazine Derivatives

The biological versatility of the triazine scaffold extends to infectious diseases.

Antimicrobial Activity

Triazine derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[3] The mechanism of action for their antibacterial effects is often attributed to the inhibition of essential enzymes like DNA gyrase.[3]

Antiviral Activity

Several triazine derivatives have been investigated for their antiviral properties.[17][18][19][20] Notably, 5-azacytidine and 5-azadeoxycytidine, which are 1,3,5-triazine nucleoside analogues, have been shown to inhibit the replication of HIV-1 in vitro.[17][18] Their mechanism of action is thought to involve incorporation into viral nucleic acids, leading to instability and impaired methylation patterns.[17][19]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential.

MTT Assay for Cytotoxicity Testing

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[21][22][23][24] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[22]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the triazine derivative for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate controls (untreated cells and vehicle control).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[22]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[22]

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Triazine Derivatives A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Data Analysis (IC50 determination) G->H MIC_Workflow A Prepare serial dilutions of Triazine compound in 96-well plate B Inoculate wells with standardized microbial suspension A->B C Incubate plate (e.g., 37°C, 18-24h) B->C D Observe for visible growth C->D E Determine MIC (lowest concentration with no growth) D->E

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Perspectives

The triazine scaffold, in its various isomeric forms, continues to be a highly productive source of novel therapeutic agents. While 1,3,5-triazines have a well-established track record in oncology, particularly as kinase inhibitors, the emerging data on 1,2,4-triazine derivatives, including the 3-amino-1,2,4-triazine-dione class, highlight their significant potential to address different facets of cancer biology, such as metabolic reprogramming. The comparative analysis presented in this guide underscores the importance of continued exploration of the vast chemical space offered by triazine chemistry. Future research efforts should focus on elucidating the structure-activity relationships of these novel triazine derivatives, optimizing their pharmacokinetic properties, and further investigating their mechanisms of action to unlock their full therapeutic potential against cancer and infectious diseases.

References

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  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. PMC. Available at: [Link]

  • MTT Assay Protocol. Cyrusbio. Available at: [Link]

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  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. Available at: [Link]

  • 5-azacytidine and 5-azadeoxycytidine inhibit human immunodeficiency virus type 1 replication in vitro. Antimicrobial Agents and Chemotherapy. Available at: [Link]

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  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. MDPI. Available at: [Link]

  • An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. International Journal of Pharmacology. Available at: [Link]

  • 5-Azacytidine Can Induce Lethal Mutagenesis in Human Immunodeficiency Virus Type 1. Journal of Virology. Available at: [Link]

  • Anticoccidial Derivatives of 6-azauracil. 1. Enhancement of Activity by Benzylation of nitrogen-1. Observations on the Design of Nucleotide Analogues in Chemotherapy. PubMed. Available at: [Link]

  • Broth microdilution reference methodology. CGSpace. Available at: [Link]

  • The Antitumor Activity of s-Triazine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Studying the Chemical Reactivity Properties of Cytosine and its Antiviral Analogues: Zebularine, 5-Aza-Cytosine And 5-Aza-5,6-Dihydro-Cytosine through Density Functional Theory. ResearchGate. Available at: [Link]

  • 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Future Medicinal Chemistry. Available at: [Link]

  • EGFR Mediates Responses to Small-Molecule Drugs Targeting Oncogenic Fusion Kinases. AACR Journals. Available at: [Link]

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Advances. Available at: [Link]

  • 1,3,5 and 1,2,4-triazines as Potent Scaffolds for Molecules Potentially Attenuating Breast Cancer Cell Lines. ResearchGate. Available at: [Link]

  • The anticancerous action of 6-azauracil (3, 5-dioxo-2, 3, 4, 5-tetrahydro-1, 2, 4-triazine). PubMed. Available at: [Link]

  • Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. MDPI. Available at: [Link]

  • (PDF) New 6-Azauracil Derivatives. Academia.edu. Available at: [Link]

  • Synthesis, Anticancer Activity and Molecular Docking Study of Some Novel 1,3,5- Triazine Derivatives. Research Trend. Available at: [Link]

  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Publications. Available at: [Link]

  • Studies on the Carcinostatic Activity in Mice of 6-Azauracil Riboside (Azauridine), In ... PMC. Available at: [Link]

  • Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. PubMed. Available at: [Link]

  • Study of chemical stability of antivirally active 5-azacytosine acyclic nucleoside phosphonates using NMR spectroscopy. PubMed. Available at: [Link]

  • Synthetic approach for substituted 3-amino-1,2,4-triazines and their chemical reactivities and biological properties. ResearchGate. Available at: [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed. Available at: [Link]

  • Synthesis and characterization of some new triazine-1-one derivatives with studying its biological activity. Journal of Kerbala for Applied Sciences. Available at: [Link]

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Validation

Liquid chromatography-mass spectrometry (LC-MS) validation of 3-Amino-2H-triazine-4,5-dione

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and scientific research, the precise and reliable quantification of novel chemical entities is paramount. This guide prov...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and scientific research, the precise and reliable quantification of novel chemical entities is paramount. This guide provides an in-depth technical overview of the validation of a liquid chromatography-mass spectrometry (LC-MS) method for the analysis of 3-Amino-2H-triazine-4,5-dione. As a Senior Application Scientist, my objective is to not only present a robust validation protocol but also to rationalize the experimental choices and compare the performance of LC-MS with alternative analytical techniques. This document is designed to be a practical resource, grounded in scientific principles and regulatory expectations.

The Critical Role of Method Validation

Before any analytical method can be confidently deployed for routine use, it must undergo a rigorous validation process. This process provides documented evidence that the method is suitable for its intended purpose. For entities like 3-Amino-2H-triazine-4,5-dione, which may be a new drug candidate, a metabolite, or a critical intermediate, a validated analytical method ensures the integrity of data in pharmacokinetics, toxicology, and quality control studies. The validation parameters discussed herein are aligned with the principles outlined in the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[1][2]

LC-MS/MS Method Validation for 3-Amino-2H-triazine-4,5-dione: A Hypothetical Case Study

Herein, we detail a hypothetical yet scientifically rigorous validation of an LC-MS/MS method for the quantification of 3-Amino-2H-triazine-4,5-dione in human plasma.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: A simple and efficient protein precipitation is employed. To 100 µL of plasma, 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then transferred for LC-MS/MS analysis. This approach is rapid and minimizes sample manipulation, reducing the potential for analytical variability.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is selected for its broad applicability and retention of moderately polar compounds.

    • Mobile Phase A: 0.1% formic acid in water. The acidic modifier aids in the protonation of the analyte, enhancing ionization efficiency in the mass spectrometer.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A gradient is employed to ensure adequate retention of the analyte while allowing for the efficient elution of endogenous plasma components, thereby minimizing matrix effects.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI) is chosen, as the amino group on the triazine ring is readily protonated.

    • Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. The transition of the protonated parent ion to a specific product ion is monitored.

Validation Parameters and Hypothetical Performance Data

The following table summarizes the key validation parameters and presents hypothetical, yet realistic, performance data for the LC-MS/MS method.

Validation ParameterAcceptance Criteria (based on FDA/ICH guidelines)[1][3]Hypothetical Performance Data for 3-Amino-2H-triazine-4,5-dione
Specificity & Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.No endogenous interference was observed in blank plasma from six different sources.
Linearity (r²) ≥ 0.990.998 over a concentration range of 1 - 1000 ng/mL.
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LLOQ).-5.2% to 8.5%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ).Intra-day: 3.1% - 7.8%; Inter-day: 4.5% - 9.2%
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.1 ng/mL
Recovery (%) Consistent, precise, and reproducible.85.2% - 92.1%
Matrix Effect The effect of the matrix on the ionization of the analyte should be minimal and consistent.Ion suppression was observed but compensated for by the internal standard.
Stability Analyte should be stable under various storage and handling conditions.Stable for 24 hours at room temperature, 7 days at 4°C, and 3 freeze-thaw cycles.
Workflow for LC-MS/MS Method Validation

LC-MS_Validation_Workflow cluster_MethodDevelopment Method Development cluster_Validation Method Validation cluster_Application Sample Analysis MD1 Analyte & IS Optimization MD2 Chromatography Development MD1->MD2 MD3 Sample Preparation MD2->MD3 V1 Specificity & Selectivity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LLOQ Determination V3->V4 V5 Recovery & Matrix Effect V4->V5 V6 Stability Assessment V5->V6 SA1 Routine Sample Analysis V6->SA1 Method is Validated SA2 Incurred Sample Reanalysis SA1->SA2

Caption: A streamlined workflow for the development, validation, and application of an LC-MS/MS bioanalytical method.

Comparative Analysis of Analytical Techniques

While LC-MS/MS offers unparalleled sensitivity and selectivity, it is essential to consider alternative techniques that may be suitable depending on the specific analytical requirements.[4]

FeatureLC-MS/MSHPLC-UVGC-MS
Principle Separation by liquid chromatography followed by mass-based detection.Separation by liquid chromatography with detection based on UV absorbance.Separation of volatile compounds by gas chromatography followed by mass-based detection.
Sensitivity Very High (pg/mL to ng/mL)Moderate (µg/mL to ng/mL)High (ng/mL)
Specificity Excellent, based on mass-to-charge ratio and fragmentation.Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, based on mass spectra.
Sample Throughput High, with modern UPLC systems.Moderate to High.Moderate, often requires longer run times and sample derivatization.
Derivatization Generally not required.Not required if the analyte has a chromophore.Often required to increase volatility and thermal stability.
Cost High initial investment and maintenance costs.Lower initial investment and maintenance costs.Moderate to High initial investment and maintenance costs.
Typical Application Bioanalysis, trace level quantification, metabolite identification.Routine quality control, purity assessment.Analysis of volatile and semi-volatile compounds.
Decision Matrix for Method Selection

The choice of an analytical method is a critical decision that impacts data quality, cost, and efficiency. The following diagram illustrates a decision-making process for selecting the most appropriate technique for the analysis of 3-Amino-2H-triazine-4,5-dione.

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Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Quantification of 3-Amino-2H-triazine-4,5-dione

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) against other analytical techniques for the quantification of 3-Amino-2H-triazine-4,5-dione. It further details a com...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) against other analytical techniques for the quantification of 3-Amino-2H-triazine-4,5-dione. It further details a comprehensive validation protocol, grounded in international regulatory standards, to ensure the development of a robust, reliable, and accurate HPLC method. The experimental data and protocols herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to establish a scientifically sound and defensible analytical procedure.

Part 1: Selecting the Optimal Analytical Technique

The accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is a cornerstone of drug development and quality control. 3-Amino-2H-triazine-4,5-dione, a heterocyclic compound, presents unique analytical challenges due to its polarity and potential for interaction with various sample matrices. The choice of analytical methodology is therefore the first critical decision in developing a quantitative assay. While several techniques exist, the selection hinges on a balance of sensitivity, selectivity, cost, and the specific requirements of the analysis (e.g., routine quality control vs. trace-level impurity profiling).

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques for the separation and analysis of triazine herbicides and their derivatives.[1][2] The choice between them is often dictated by the analyte's volatility and thermal stability.[1] For many triazine derivatives, which can be non-volatile or thermally labile, HPLC is the more suitable chromatographic technique.

Below is a comparative summary of the most viable analytical methods for this purpose.

Parameter HPLC with UV/PDA Detection Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio (m/z) of parent and fragment ions.[3][4]Separation based on volatility and polarity, detection by m/z ratio.[5]
Selectivity Good. Dependent on chromatographic resolution. Susceptible to co-eluting interferences with similar UV spectra.[6]Excellent. Highly specific due to monitoring of unique precursor/product ion transitions (MRM).[6]Very Good. Specificity is based on both retention time and mass spectrum.
Sensitivity Moderate (typically low µg/mL to ng/mL).Excellent (typically low ng/mL to pg/mL). The gold standard for trace analysis.[3][6]Good to Excellent. Dependent on analyte volatility and ionization efficiency.
Robustness High. Generally considered a robust and reliable technique for routine QC environments.[6]Moderate. Highly sensitive to matrix effects (ion suppression) which can compromise robustness.[3]Moderate. Requires volatile and thermally stable analytes; derivatization is often necessary.[5]
Cost Lower initial investment and operational costs.[5][6]High capital investment, requires specialized operators and expensive "LC-MS Grade" solvents.[3]Moderate capital and operational costs. More affordable than LC-MS/MS.[5]
Ideal Application Routine quality control, content uniformity, assay of drug substances and products where high sensitivity is not required.Bioanalytical studies, impurity profiling, quantification in complex matrices, and when high sensitivity is paramount.Analysis of volatile and semi-volatile triazine compounds, often used in environmental analysis.

Rationale for Selecting HPLC-UV:

For the routine quantification of 3-Amino-2H-triazine-4,5-dione in a drug substance or formulated product, HPLC with UV detection offers the optimal balance of performance, robustness, and cost-effectiveness.[6] Its reliability and straightforward operation make it the workhorse of the pharmaceutical quality control laboratory. While LC-MS/MS provides superior sensitivity and selectivity, its complexity and cost are often unnecessary for assaying the primary component.[3][6]

Part 2: The Architecture of a Validated HPLC Method

Method validation is the documented process that provides a high degree of assurance that a specific analytical method will consistently produce a result meeting its predetermined specifications and quality attributes.[7][8] The framework for this process is authoritatively defined by the International Council for Harmonisation (ICH), with specific guidelines like ICH Q2(R2), which are adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11][12]

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[11][12] This creates a self-validating system where adherence to the protocol inherently ensures the integrity of the generated data.

HPLC_Validation_Workflow cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Implementation Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization (Peak Shape, Resolution) Dev->Opt Protocol Draft Validation Protocol (Define Parameters & Acceptance Criteria) Opt->Protocol Exec Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) Protocol->Exec Report Validation Report (Summarize Results) Exec->Report SOP Standard Operating Procedure (SOP) Report->SOP Routine Routine Use in QC SOP->Routine

High-level workflow for HPLC method validation.
Interrelation of Core Validation Parameters

The validation parameters are not isolated checks; they are an interconnected network of evidence that collectively establishes the method's suitability. For instance, the Range is directly derived from demonstrating acceptable Linearity , Accuracy , and Precision within that interval.

Validation_Parameters center Fit for Purpose Specificity Specificity center->Specificity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity Linearity center->Linearity Range Range center->Range Robustness Robustness center->Robustness LOD_LOQ LOD / LOQ center->LOD_LOQ Accuracy->Range required for Precision->Range required for Linearity->Accuracy supports Linearity->Precision supports Linearity->Range defines

Interrelation of analytical method validation parameters.

Experimental Protocols and Acceptance Criteria

The following sections detail the experimental execution for each critical validation parameter.

System Suitability
  • Expertise & Experience: System suitability testing (SST) is not a validation parameter itself, but a prerequisite to ensure the chromatographic system is performing adequately before any samples are analyzed. It is the daily check that validates the system for use with the validated method.

  • Protocol:

    • Prepare a standard solution of 3-Amino-2H-triazine-4,5-dione at the target concentration (e.g., 100 µg/mL).

    • Make five replicate injections of the standard solution.

    • Calculate the mean and relative standard deviation (RSD) for retention time, peak area, tailing factor, and theoretical plates.

  • Trustworthiness (Acceptance Criteria):

Parameter Acceptance Criteria Rationale
Peak Area %RSD ≤ 2.0%Ensures injection precision.
Retention Time %RSD ≤ 1.0%Demonstrates stability of the pump and column.
Tailing Factor (T) ≤ 2.0Confirms good peak shape, free from excessive tailing.
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.
Specificity (Selectivity)
  • Expertise & Experience: The goal of specificity is to prove that the analytical signal belongs unequivocally to the target analyte. This is crucial to prevent inaccurate quantification due to interference from excipients, impurities, or degradation products.[13]

  • Protocol:

    • Analyze a blank sample (mobile phase or placebo).

    • Analyze a standard solution of 3-Amino-2H-triazine-4,5-dione.

    • Analyze a sample of the drug product.

    • If available, spike the drug product sample with known impurities and degradation products.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the drug product and analyze the resulting solutions.

  • Trustworthiness (Acceptance Criteria):

    • The blank/placebo should show no significant peaks at the retention time of the analyte.

    • The analyte peak in the drug product sample should be pure and free from co-elution with any impurities or degradants. This is often confirmed using a Photodiode Array (PDA) detector to assess peak purity.

    • The method must be able to resolve the analyte peak from all potential interfering peaks (Resolution > 2.0).

Linearity and Range
  • Expertise & Experience: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the instrument's response.[13] The range is the interval over which this relationship holds true with acceptable accuracy and precision.[14] For an assay, the typical range is 80% to 120% of the target concentration.[7]

  • Protocol:

    • Prepare a stock solution of 3-Amino-2H-triazine-4,5-dione.

    • Create a series of at least five calibration standards by diluting the stock solution. For a 100 µg/mL target, this could be 50, 75, 100, 125, and 150 µg/mL.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

  • Trustworthiness (Acceptance Criteria & Data):

Concentration (µg/mL) Mean Peak Area
50498,500
75751,200
1001,002,100
1251,249,500
1501,503,000
  • Correlation Coefficient (R²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Accuracy (Trueness)
  • Expertise & Experience: Accuracy measures the closeness of the experimental value to the true value.[8] It is typically assessed by a recovery study on a placebo matrix spiked with known amounts of the analyte.

  • Protocol:

    • Prepare a placebo (all excipients without the API).

    • Spike the placebo with the analyte at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each concentration level (n=9 total).

    • Analyze the samples and calculate the percentage recovery.

  • Trustworthiness (Acceptance Criteria & Data):

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80%80.079.299.0%
80%80.080.8101.0%
80%80.079.899.8%
100%100.0100.5100.5%
100%100.099.199.1%
100%100.0101.2101.2%
120%120.0118.999.1%
120%120.0121.1100.9%
120%120.0120.5100.4%
  • Mean Recovery: Typically 98.0% to 102.0% at each level.

Precision
  • Expertise & Experience: Precision expresses the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[8] It is evaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay, covering different days, analysts, or equipment).

  • Protocol:

    • Repeatability: Prepare and analyze six independent samples of the drug product at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the process with a different analyst on a different day, or using a different instrument.

  • Trustworthiness (Acceptance Criteria & Data):

Precision Level Analyst / Day Mean Assay (% Label Claim) %RSD
RepeatabilityAnalyst 1 / Day 199.8%0.85%
Intermediate PrecisionAnalyst 2 / Day 2100.3%0.92%
  • Acceptance Criteria: %RSD for the assay results should be ≤ 2.0%.

Robustness
  • Expertise & Experience: Robustness testing is a deliberate evaluation of a method's capacity to remain unaffected by small but deliberate variations in method parameters.[15][16] It provides an indication of the method's reliability during normal usage and is critical for successful method transfer between laboratories.[15][17]

  • Protocol:

    • Identify critical method parameters (e.g., pH of mobile phase, percentage of organic solvent, column temperature, flow rate).

    • Slightly vary each parameter one at a time while keeping others constant.

    • Analyze a system suitability solution and a sample under each condition.

    • Evaluate the impact on system suitability results, retention time, and analyte quantification.

  • Trustworthiness (Acceptance Criteria & Data):

Parameter Varied Variation Effect on Retention Time Effect on Assay Result System Suitability
Flow Rate 0.9 mL/min (-10%)Shift of +11%-0.5%Pass
1.1 mL/min (+10%)Shift of -9%+0.3%Pass
Column Temperature 28 °C (-2 °C)Shift of +2%-0.2%Pass
32 °C (+2 °C)Shift of -2.5%+0.1%Pass
Mobile Phase pH 6.8 (-0.2 units)No significant change-0.1%Pass
7.2 (+0.2 units)No significant change+0.1%Pass
  • Acceptance Criteria: The method is considered robust if system suitability criteria are met under all varied conditions and the assay results remain within acceptable deviation from the nominal value.

Conclusion

The development and validation of an analytical method is a systematic journey that establishes and documents its performance characteristics, ensuring it is fit for its intended purpose. For the quantification of 3-Amino-2H-triazine-4,5-dione, an HPLC-UV method provides a robust, reliable, and cost-effective solution for routine quality control. By rigorously following the validation framework established by international guidelines such as ICH Q2(R2), laboratories can produce scientifically sound and defensible data.[11][12] This guide has outlined the critical comparisons, experimental designs, and acceptance criteria necessary to build a self-validating system, ensuring data integrity and compliance throughout the lifecycle of the analytical procedure.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. [Link]

  • Pharma Validation. (n.d.). Robustness Parameters in HPLC: pH, Flow Rate, and Temperature. [Link]

  • Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Li, Y., & De Vita, C. (1996). A ruggedness test model and its application for HPLC method validation. Journal of Pharmaceutical and Biomedical Analysis, 14(5), 547-555. [Link]

  • Waters Corporation. (2006). Method Robustness Testing Using Empower™ Method Validation Manager Software Aided by the Empower Sample Set Generator to Automate Method Creation. [Link]

  • van Amsterdam, P., et al. (2010). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 2(11), 1801-1803. [Link]

  • Cook, A. M., & Hutter, R. (1981). Determination of seventeen s-triazine herbicides and derivatives by high-pressure liquid chromatography. Journal of Agricultural and Food Chemistry, 29(6), 1135-1143. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • Unchained Labs. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Perera, R. (2022). A Comprehensive Guide to Chromatography and HPLC / LC-MS. [Link]

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Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 3-Amino-2H-triazine-4,5-dione's Catalytic Efficiency

Introduction: The Quest for Superior Organocatalysts In the landscape of modern synthetic chemistry, the development of efficient, robust, and sustainable catalysts is a cornerstone of innovation, particularly in the pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Superior Organocatalysts

In the landscape of modern synthetic chemistry, the development of efficient, robust, and sustainable catalysts is a cornerstone of innovation, particularly in the pharmaceutical and fine chemical industries. While metal-based catalysts have long been workhorses in a multitude of chemical transformations, the field of organocatalysis has emerged as a powerful and often more environmentally benign alternative.[1] Organocatalysts, being small organic molecules, can offer unique reactivity and selectivity, often under milder reaction conditions, and can circumvent issues of metal contamination in the final products.

This guide introduces 3-Amino-2H-triazine-4,5-dione , a nitrogen-rich heterocyclic compound, as a promising candidate for organocatalysis. Its structure, featuring multiple hydrogen bond donors and acceptors, as well as basic nitrogen sites, suggests its potential to act as a bifunctional catalyst, activating both electrophilic and nucleophilic partners in a reaction. This document provides a comprehensive framework for benchmarking the catalytic efficiency of 3-Amino-2H-triazine-4,5-dione against established commercial standards in two fundamentally important reactions: dehydrative amidation and direct esterification .

The following sections will detail the selection of appropriate commercial catalysts for comparison, the choice of benchmark reactions, step-by-step experimental protocols, and the key performance indicators necessary for a rigorous and objective evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore and validate the catalytic potential of novel organic molecules.

Selecting the Commercial Standards: A Rationale

To provide a meaningful benchmark, it is crucial to compare 3-Amino-2H-triazine-4,5-dione against catalysts that are widely recognized and utilized in both academic and industrial settings for amidation and esterification reactions.

For Dehydrative Amidation:

Dehydrative amidation, the direct coupling of a carboxylic acid and an amine with the removal of water, is a highly atom-economical process. Boron-based catalysts have shown significant promise in this area.[2] Therefore, we have selected:

  • Boric Acid (B(OH)₃): A simple, inexpensive, and readily available catalyst that has demonstrated efficacy in a range of amidation reactions.[3]

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃): A highly electrophilic and Lewis-acidic aryl borane that has proven to be a potent catalyst for dehydrative amidation, with a broad substrate scope.[4]

For Direct Esterification:

The Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and industrially relevant transformation.[5] For this, we will use both a homogeneous and a heterogeneous catalyst as benchmarks:

  • p-Toluenesulfonic Acid (p-TSA): A widely used, effective, and relatively strong organic acid catalyst in homogeneous esterification.[6]

  • Amberlyst-15: A sulfonated polystyrene-divinylbenzene resin that is a workhorse heterogeneous acid catalyst, valued for its ease of separation and reusability.[7]

Benchmark Reactions: A Foundation for Fair Comparison

The choice of benchmark reactions is critical for obtaining comparable and reproducible data. We have selected model reactions that are well-documented in the literature and involve readily available, structurally simple substrates. This allows for a clear assessment of catalytic activity without complications from complex substrate-catalyst interactions.

  • Benchmark Amidation Reaction: The dehydrative coupling of phenylacetic acid and benzylamine to form N-benzyl-2-phenylacetamide. This reaction is a standard for evaluating amidation catalysts due to the moderate reactivity of both the carboxylic acid and the amine.[8][9]

  • Benchmark Esterification Reaction: The direct esterification of octanoic acid with 1-octanol to produce octyl octanoate. The use of a long-chain carboxylic acid and alcohol provides a relevant model for the synthesis of industrially significant esters.[5]

Experimental Protocols: A Step-by-Step Guide to a Self-Validating System

The following protocols are designed to ensure a high degree of reproducibility and to allow for a direct and fair comparison between 3-Amino-2H-triazine-4,5-dione and the commercial standards.

General Considerations:
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Solvents should be of high purity and anhydrous where specified.

  • Reaction progress should be monitored by a suitable analytical technique, such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

  • Product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow for Catalyst Benchmarking

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Substrates and Catalysts setup Assemble Reaction Apparatus reagents->setup charge Charge Reactor with Substrates and Catalyst setup->charge run Run Reaction under Controlled Conditions charge->run monitor Monitor Reaction Progress (GC/TLC) run->monitor Periodic Sampling workup Quench Reaction and Work-up run->workup Upon Completion monitor->run isolate Isolate and Purify Product workup->isolate characterize Characterize Product (NMR, MS) and Determine Yield isolate->characterize

Caption: General experimental workflow for catalyst benchmarking.

Protocol 1: Dehydrative Amidation of Phenylacetic Acid and Benzylamine
  • Apparatus Setup: A 25 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser connected to a nitrogen line.

  • Reactant Charging: To the flask, add phenylacetic acid (1.0 mmol, 136.15 mg), benzylamine (1.0 mmol, 107.15 mg, 109 µL), and the catalyst (0.05 mmol, 5 mol%). For heterogeneous catalysts, add the appropriate mass. Add 5 mL of toluene.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by GC or TLC.

  • Work-up: After the reaction is complete (or after 24 hours), cool the mixture to room temperature. If a heterogeneous catalyst is used, filter it off and wash with ethyl acetate. Dilute the filtrate with 20 mL of ethyl acetate and wash successively with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

  • Isolation and Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain N-benzyl-2-phenylacetamide. Determine the isolated yield and characterize the product.

Protocol 2: Direct Esterification of Octanoic Acid and 1-Octanol
  • Apparatus Setup: A 25 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser connected to a nitrogen line.

  • Reactant Charging: To the flask, add octanoic acid (1.0 mmol, 144.21 mg, 158 µL), 1-octanol (1.2 mmol, 156.29 mg, 189 µL), and the catalyst (0.02 mmol, 2 mol%). For heterogeneous catalysts, add the appropriate mass. Add 5 mL of toluene.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress at regular intervals by GC analysis of small aliquots.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. For heterogeneous catalysts, filter to recover the catalyst. Dilute the filtrate with 20 mL of diethyl ether and wash with saturated NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • Isolation and Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield octyl octanoate. Determine the yield by GC using an internal standard and confirm the product structure by NMR.

Key Performance Indicators for a Robust Comparison

To ensure an objective and comprehensive comparison, the following metrics should be determined for each catalyst in both benchmark reactions:

  • Conversion (%): The percentage of the limiting reactant that has been consumed during the reaction.

  • Yield (%): The percentage of the theoretical maximum amount of product that is actually isolated.

  • Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming inactivated. TON = (moles of product) / (moles of catalyst).

  • Turnover Frequency (TOF): The number of turnovers per unit time (usually hours⁻¹). TOF = TON / time. This is a measure of the catalyst's intrinsic activity.

  • Catalyst Loading (mol%): The amount of catalyst used relative to the limiting substrate. Lower catalyst loading for a high yield indicates a more efficient catalyst.

  • Reaction Time (h): The time required to reach a certain conversion or yield.

  • Reusability (for heterogeneous catalysts): The ability of the catalyst to be recovered and reused in subsequent reaction cycles without a significant loss of activity.

Data Presentation: A Framework for Comparative Analysis

The experimental data should be compiled into clear and concise tables to facilitate a direct comparison of the catalytic performance.

Table 1: Benchmarking of Catalysts in the Dehydrative Amidation of Phenylacetic Acid and Benzylamine

CatalystCatalyst Loading (mol%)Time (h)Conversion (%)Yield (%)TONTOF (h⁻¹)
3-Amino-2H-triazine-4,5-dione 524
Boric Acid524
B(C₆F₅)₃524
No Catalyst Control024

Table 2: Benchmarking of Catalysts in the Direct Esterification of Octanoic Acid and 1-Octanol

CatalystCatalyst Loading (mol%)Time (h)Conversion (%)Yield (%)TONTOF (h⁻¹)
3-Amino-2H-triazine-4,5-dione 212
p-TSA212
Amberlyst-15212
No Catalyst Control012

Hypothesized Catalytic Mechanism of 3-Amino-2H-triazine-4,5-dione

The structure of 3-Amino-2H-triazine-4,5-dione suggests a potential for bifunctional catalysis in dehydrative amidation. The triazine ring's nitrogen atoms can act as a Lewis base to activate the carboxylic acid, while the amino group and the N-H protons of the triazine ring can act as hydrogen bond donors to activate the amine.

G catalyst 3-Amino-2H-triazine-4,5-dione activated_acid Activated Carboxylic Acid catalyst->activated_acid Activates activated_amine Activated Amine catalyst->activated_amine Activates acid R-COOH amine R'-NH₂ intermediate Tetrahedral Intermediate activated_acid->intermediate Nucleophilic Attack activated_amine->intermediate product Amide + H₂O intermediate->product Dehydration product->catalyst Regenerates Catalyst

Caption: Hypothesized bifunctional catalytic cycle for amidation.

The experimental results from the benchmarking study will provide valuable insights into the viability of this proposed mechanism. For instance, a high catalytic efficiency would support the hypothesis of a cooperative activation of both substrates.

Conclusion

This guide provides a robust and scientifically sound framework for the comprehensive evaluation of 3-Amino-2H-triazine-4,5-dione as a novel organocatalyst. By benchmarking its performance against well-established commercial standards in key chemical transformations, researchers can objectively assess its potential and identify its advantages and limitations. The detailed protocols and defined performance metrics aim to ensure the generation of high-quality, reproducible data that will be invaluable to the scientific community and to professionals in drug development and fine chemical synthesis. The exploration of new catalytic entities like 3-Amino-2H-triazine-4,5-dione is a critical endeavor in the continuous pursuit of more efficient and sustainable chemical manufacturing processes.

References

  • Scientific Update. (2025). Aryl Borane as a Catalyst for Dehydrative Amide Synthesis. Scientific Update. [Link]

  • Patsnap. (2026). Amide-Based Catalysis: Evaluating Effectiveness in Organic Reactions. Patsnap. [Link]

  • Dorf Ketal. (n.d.). Catalysts for Esterification and Transesterification Reactions. DKatalyst. [Link]

  • Pan, B., et al. (2023). Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines. The Journal of Organic Chemistry. [Link]

  • Sabo, J. M., et al. (2023). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Al-Duri, B., et al. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. MDPI. [Link]

  • American University of Ras Al Khaimah. (n.d.). Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. [Link]

  • Google Patents. (n.d.). JP5050182B2 - Catalyst for amide dehydration reaction and method for producing nitrile using the same.
  • Sabo, J. M., et al. (2023). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. ACS Publications. [Link]

  • Lange, J.-P. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]

  • Kan, J., et al. (2013). Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst. Organic Letters. [Link]

  • Catalytic Amidation. (n.d.). Catalytic Amidation Guide. [Link]

  • Gicquel, M., et al. (2021). Enantioselective Catalytic C-H Amidations: An Highlight. MDPI. [Link]

  • Bhaumik, A., et al. (2015). A triazine-based porous organic polymer: a novel heterogeneous basic organocatalyst for facile one-pot synthesis of 2-amino-4H-chromenes. RSC Advances. [Link]

  • Jagadeesh, R. V., et al. (2023). Streamlining the synthesis of amides using Nickel-based nanocatalysts. Nature Communications. [Link]

  • Mane, A. S., & Sawant, D. N. (2025). Aryl Borane as a Catalyst for Dehydrative Amide Synthesis. The Journal of Organic Chemistry. [Link]

  • Al-Zaydi, K. M. (n.d.). Synthetic Approach for Substituted 3-Amino-1,2,4-Triazines and their Chemical Reactivity and Biological Properties. Bentham Science. [Link]

  • Lange, J.-P. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. [Link]

  • Debnath, S., et al. (2015). Copper-Catalyzed Oxidative C(sp3)–H Functionalization for Facile Synthesis of 1,2,4-Triazoles and 1,3,5-Triazines from Amidines. Organic Letters. [Link]

  • Carbone, D., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. MDPI. [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carbox. [Link]

  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. (n.d.). ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (n.d.). Chemistry of uncondensed 1,2,4-triazines, Part IV. Synthesis and chemistry of bioactive 3-amino-1,2,4-triazines and related compounds--an overview. ResearchGate. [Link]

  • Carbone, D., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed. [Link]

  • Tsukamoto, T., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. PMC. [Link]

  • Chupakhin, O. N., et al. (n.d.). Reaction of 3-Amino-5H- and 3-Amino-5-sulfanyl-1,2,4-triazoles with 1,2,4-Triazine-5-carbonitriles. ResearchGate. [Link]

  • Chen, Y.-C., et al. (n.d.). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv. [Link]

  • Abdel-Wahab, B. F., et al. (n.d.). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 3-Amino-2H-triazine-4,5-dione (Ammelide)

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-Amino-2H-triazine-4,5-dione (also known as Ammelide; CAS No. 645-93-2)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-Amino-2H-triazine-4,5-dione (also known as Ammelide; CAS No. 645-93-2)[1]. As a laboratory professional, your safety and the protection of our environment are paramount. Adherence to these procedures is not merely a matter of compliance but a cornerstone of responsible scientific practice. This guide moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a deep and actionable understanding of waste management protocols.

Part 1: Core Safety Directives & Hazard Assessment

Before handling waste, it is crucial to understand the inherent risks associated with 3-Amino-2H-triazine-4,5-dione and its related chemical class. While the toxicological properties of this specific compound have not been exhaustively investigated, data from analogous triazine-based chemicals provide a strong basis for a cautious approach[2]. The primary hazards include irritation to the skin and eyes, and potential harm if inhaled or swallowed[3][4].

Immediate First Aid Measures

In the event of accidental exposure, immediate action is critical. The following table summarizes essential first aid responses.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[3][5][6][7].
Skin Contact Remove all contaminated clothing and shoes. Wash the affected skin area immediately and thoroughly with soap and plenty of water for at least 15 minutes[3][6][8]. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[2][3][9].
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water or milk. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[2][7][9].

Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The use of appropriate PPE is the most effective way to prevent exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166[10].Protects against splashes and airborne dust that can cause serious eye irritation[3][5].
Hand Protection Wear chemical-resistant, impervious gloves (e.g., nitrile rubber) that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices[11].Prevents direct skin contact, which can lead to irritation[3].
Body Protection Wear a lab coat, apron, or other protective clothing to prevent skin contact.Minimizes the risk of contamination to personal clothing and skin.
Respiratory Protection If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator. Ensure adequate ventilation in the handling area[9][11].Protects against inhalation of potentially harmful airborne particles.
Part 2: Systematic Disposal Workflow

The disposal of 3-Amino-2H-triazine-4,5-dione is governed by stringent regulations. Under no circumstances should this chemical be disposed of in municipal waste or poured down the drain[2][11]. The process must be methodical to ensure safety and compliance.

Step 1: Waste Characterization

The foundational step in proper disposal is waste characterization. As the waste generator, you are legally responsible for determining if the chemical waste is hazardous.[5][7] Triazine compounds often fall under the regulations of the Resource Conservation and Recovery Act (RCRA) in the United States, managed by the Environmental Protection Agency (EPA)[12][13]. Consult your institution's Environmental Health & Safety (EHS) department and the chemical's Safety Data Sheet (SDS) to confirm its classification.

Step 2: Segregation and Containment

Proper segregation prevents dangerous reactions and cross-contamination.

  • Do Not Mix: Never mix 3-Amino-2H-triazine-4,5-dione waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.

  • Use Appropriate Containers: Store the waste in its original container or a designated, compatible, and clearly labeled waste container. The container must be in good condition and have a secure, tightly closing lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("3-Amino-2H-triazine-4,5-dione"), and the specific hazard characteristics (e.g., "Irritant").

Step 3: On-Site Storage

Store the contained waste in a designated satellite accumulation area or a central hazardous waste storage facility. This location must be:

  • Secure: Store in a locked cabinet or facility to prevent unauthorized access[7].

  • Ventilated: Ensure the area is cool, dry, and well-ventilated[5][9].

  • Segregated: Keep the waste away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, to prevent hazardous reactions[8][14].

Step 4: Final Disposal by a Licensed Contractor

The final and most critical step is to hand over the waste to a licensed and approved hazardous waste disposal company.[2][5][7][8] This is the only acceptable method for disposing of this chemical. Your institution's EHS office will manage the relationship with these contractors and the schedule for waste pickup. Ensure all paperwork, including hazardous waste manifests, is completed accurately.

Part 3: Emergency Spill Protocol

Accidents can happen even in the most well-managed laboratories. A clear and practiced spill response plan is essential.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control & Ventilate: If safe to do so, control the source of the spill. Increase ventilation to the area by opening a fume hood sash.

  • Don PPE: Before attempting any cleanup, put on the full complement of required PPE as detailed in Part 1.

  • Contain & Clean:

    • Cover the spill with a non-flammable absorbent material, such as sand or vermiculite[2].

    • Carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal[5][9]. Avoid actions that generate dust[9].

  • Decontaminate: Clean the spill area thoroughly with a soap and water solution.

  • Report: Report the incident to your supervisor and EHS department, providing details of the spill and the cleanup procedure.

Part 4: Visualized Disposal Workflow

To provide at-a-glance clarity, the following diagram illustrates the decision-making process for the proper disposal of 3-Amino-2H-triazine-4,5-dione.

DisposalWorkflow cluster_prep Phase 1: In-Lab Handling cluster_disposal Phase 2: Final Disposition cluster_spill Contingency: Spill Protocol Start Waste Generated (3-Amino-2H-triazine-4,5-dione) Classify Step 1: Characterize Waste (Consult SDS & EHS) Start->Classify Segregate Step 2: Segregate & Contain (Labeled, sealed container) Classify->Segregate Store Step 3: Temporary Storage (Secure, ventilated area) Segregate->Store EHS Contact EHS for Pickup Store->EHS Contractor Step 4: Transfer to Licensed Hazardous Waste Contractor EHS->Contractor Manifest Complete Hazardous Waste Manifest Contractor->Manifest Spill Accidental Spill Occurs Spill_PPE Don Full PPE Spill->Spill_PPE Spill_Contain Contain with Absorbent Spill_PPE->Spill_Contain Spill_Collect Collect in Labeled Container Spill_Contain->Spill_Collect Spill_Dispose Dispose as Hazardous Waste Spill_Collect->Spill_Dispose

Disposal Workflow for 3-Amino-2H-triazine-4,5-dione

References

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  • Fisher Scientific.Safety Data Sheet.
  • Georganics.3-AMINO-1,2,4-TRIAZINE Safety Data Sheet.
  • Sigma-Aldrich. (2026, February 16). Safety Data Sheet.
  • ChemSafety.2,4-dihydroxy-6-phenyl-1,3,5-triazine Safety Data Sheet.
  • Synerzine. (2019, January 24). 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl- Safety Data Sheet.
  • Fisher Scientific.1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- Safety Data Sheet.
  • AccuStandard. (2019, April 1). Triazine Pesticides Standard - Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 22). 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino- Safety Data Sheet.
  • TCI Chemicals.4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline Safety Data Sheet.
  • Fisher Scientific.1-(3-Chlorophenyl)piperazinium chloride Safety Data Sheet.
  • Fisher Scientific.3-Amino-1,2,4-triazine Safety Data Sheet.
  • Novachem. (2024, January 2). Piperazine citrate Safety Data Sheet.
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  • Merck Millipore.Safety Data Sheet.
  • Santa Cruz Biotechnology.1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride Safety Data Sheet.
  • Arch Chemicals, Inc. (1999, March 11). triadine® 20 Material Safety Data Sheet.
  • Fisher Scientific.Piperazine Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 7). 1,3,5-Triazine, 2,4,6-tri-2-pyridinyl- Safety Data Sheet.
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  • NIST.6-Amino-1,3,5-triazine-2,4(1H,3H)-dione.
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Handling

Personal protective equipment for handling 3-Amino-2H-triazine-4,5-dione

Advanced Operational Guide: Personal Protective Equipment & Handling Protocols for 3-Amino-2H-triazine-4,5-dione As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds requires mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Personal Protective Equipment & Handling Protocols for 3-Amino-2H-triazine-4,5-dione

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds requires more than a cursory glance at a Safety Data Sheet (SDS). In drug development, 3-amino-triazine derivatives are highly valued for their ability to mimic pyrimidine nucleobases, inhibit nitric oxide (NO) synthase, and target critical metabolic pathways such as PDK1 in oncology[1][2].

However, the very structural features that make 3-Amino-2H-triazine-4,5-dione biologically active—its highly polarized core and capacity to act as both a strong hydrogen-bond donor and acceptor—make it acutely hazardous upon accidental biological exposure. This guide provides the mechanistic reasoning behind required Personal Protective Equipment (PPE) and delivers self-validating operational protocols to ensure absolute laboratory safety.

Mechanistic Hazard Profile & Quantitative Data

Before selecting PPE, we must understand the physical and chemical nature of the threat. 3-Amino-2H-triazine-4,5-dione typically presents as a crystalline powder[3]. Because of its high electrostatic potential, the powder easily aerosolizes during transfer. If inhaled or deposited on mucosal membranes, the compound's electrophilic dione motif interacts rapidly with cellular proteins, leading to acute localized inflammation[4].

Table 1: Physicochemical Properties & GHS Hazard Classification

Parameter / Hazard Class Value / Category Signal Word Causality / Clinical Manifestation
Molecular Weight 96.09 g/mol [5][6] N/A Low molecular weight facilitates rapid dermal and mucosal penetration.
Skin Corrosion/Irritation Category 2[5][7] Warning (H315) Hydrogen bonding with epidermal keratinocytes causes localized erythema.
Serious Eye Damage Category 2A[5][7] Warning (H319) Particulate ingress leads to severe chemical conjunctivitis[4].

| STOT (Single Exposure) | Category 3[5][7] | Warning (H335) | Aerosolized dust binds to respiratory tract receptors, triggering acute coughing. |

PPE Selection: The Causality of Protection

Standard laboratory attire is insufficient for handling biologically active triazine-diones. Every piece of PPE must be selected to break a specific mechanistic chain of exposure.

  • Dermal Protection (Hands): Natural rubber latex is highly permeable to polar heterocycles. You must use Nitrile gloves (EN 374 standard) with a minimum thickness of 0.11 mm for incidental splash protection, or 0.4 mm for direct handling[4]. Double-gloving is mandatory during solution preparation.

  • Ocular Protection: Because the compound is a fine powder, standard safety glasses with side gaps are inadequate. ANSI Z87.1-rated chemical safety goggles are required to create a full seal against micro-particulate ingress[4].

  • Respiratory Protection: When weighing the dry powder outside of a closed system, a NIOSH-approved N95 or P100 particulate respirator is mechanistically required to prevent the inhalation of aerosolized crystals that cause H335 respiratory tract irritation[3][4].

  • Body Protection: A flame-retardant lab coat (Nomex or treated cotton) is required. Triazine derivatives are combustible solids, and synthetic lab coats (like polyester) can melt into the skin during a thermal event.

G Compound 3-Amino-2H-triazine-4,5-dione (Particulate/Aerosol) Eye Ocular Exposure (H319: Severe Irritation) Compound->Eye Skin Dermal Contact (H315: Skin Irritation) Compound->Skin Resp Inhalation (H335: Respiratory Tract) Compound->Resp PPE_Eye Safety Goggles (ANSI Z87.1) Eye->PPE_Eye Mitigated by PPE_Skin Nitrile Gloves & Lab Coat (EN 374) Skin->PPE_Skin Mitigated by PPE_Resp N95/P100 Respirator (NIOSH Approved) Resp->PPE_Resp Mitigated by

Exposure routes and corresponding PPE mitigation strategies for triazine-dione handling.

Operational Protocols

To build a self-validating safety system, the protocol itself must prevent the conditions that lead to exposure.

Protocol A: Standard Operating Procedure for Weighing and Solubilization

Objective: Safely transition the solid crystalline powder into a stable stock solution (e.g., using DMSO or PEG300) without generating airborne particulates[1].

  • Environmental Validation: Verify the fume hood is operational using a velometer (target face velocity: 80–120 fpm). Clear the workspace of incompatible materials, particularly strong oxidizing agents[8].

  • PPE Donning: Equip flame-retardant lab coat, safety goggles, and double-layer nitrile gloves.

  • Static Mitigation: Use a static-free spatula (ceramic or PTFE-coated) to extract the powder. This prevents the crystals from repelling off the metal and aerosolizing.

  • Direct-to-Vial Transfer: Weigh the desired mass directly into a pre-tared, sealable glass vial. Do not use weigh boats, as transferring powder from a boat to a vial creates a high risk of dust generation.

  • In-Hood Solubilization: Add the primary solvent (e.g., DMSO) directly to the vial while still inside the fume hood[1]. Crucial Step: Seal the vial tightly before vortexing or sonicating to prevent the aerosolization of the concentrated liquid.

  • Decontamination: Wipe down the analytical balance and surrounding hood surface with a damp, disposable absorbent cloth to capture any microscopic dust[4].

Protocol B: Emergency Spill Response

If a container is dropped and the powder disperses, immediate and structured action is required to prevent inhalation toxicity.

SpillResponse Start Spill Detected Evac Isolate Area & Assess Volume Start->Evac PPE Don Emergency PPE (Respirator, Double Gloves) Evac->PPE Contain Contain Spill (Avoid Dust Generation) PPE->Contain Clean Sweep/Wipe with Damp Absorbent Contain->Clean Dispose Transfer to Hazardous Waste Container Clean->Dispose Decon Decontaminate Surface (Soap & Water) Dispose->Decon

Step-by-step emergency response workflow for 3-Amino-2H-triazine-4,5-dione solid spills.

  • Isolation: Immediately evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the lab.

  • Respiratory Defense: The responder must don an N95/P100 respirator before approaching the spill[4].

  • Wet Containment: Never dry-sweep the powder. Dry sweeping forces the crystals into the air. Instead, lightly mist disposable absorbent pads with water or a mild solvent, and gently place them over the spill to suppress dust[9].

  • Collection: Carefully wipe the material inward toward the center of the spill. Transfer the contaminated pads into a sealable, compatible hazardous waste container (e.g., HDPE bucket)[4].

  • Surface Decontamination: Wash the spill site thoroughly with soap and water to hydrolyze and remove residual traces[4][9].

Waste Segregation and Disposal Logistics

Because 3-Amino-2H-triazine-4,5-dione contains a high density of nitrogen atoms within its heterocyclic ring, improper disposal poses severe environmental and facility risks.

  • Thermal Decomposition Hazard: During a fire or standard incineration, the triazine ring decomposes to release highly toxic and irritating nitrogen oxide ( NOx​ ) gases and carbon monoxide[8][9].

  • Disposal Directive: Do not flush down the sink or dispose of in standard solid waste. All contaminated PPE, empty vials, and spill cleanup materials must be placed in a tightly closed container labeled as Hazardous Waste: Toxic/Irritant Solid (Triazine derivative).

  • Destruction: The waste must be handed over to a licensed environmental disposal facility equipped with high-temperature incinerators and dedicated NOx​ exhaust scrubbers.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70715, 3-Amino-1,2,4-triazine." PubChem. [Link]

  • MDPI. "Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors." Marine Drugs. [Link]

Sources

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